molecular formula C12H10FN B1439644 4-Fluoro-[1,1'-biphenyl]-3-amine CAS No. 478403-55-3

4-Fluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B1439644
CAS No.: 478403-55-3
M. Wt: 187.21 g/mol
InChI Key: IUFZECBBDNMEEE-UHFFFAOYSA-N
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Description

4-Fluoro-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, incorporating both an amine and a fluorine substituent on a biphenyl scaffold, makes it a versatile building block for constructing more complex molecules for pharmaceutical and materials science applications. While specific, published research on this exact molecule is limited, its structure suggests significant potential. Structurally similar compounds, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated promising biological activity, including serving as potent anti-tubercular agents against H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis . This indicates the potential for this compound to be utilized in the discovery and development of new antimicrobial therapeutics. Furthermore, related fluorinated aromatic compounds are recognized for their utility in materials science. They are frequently employed as precursors for liquid crystals and advanced polymers, where the fluorine atom can enhance properties like thermal stability and electronic characteristics . As such, this amine is a compound of interest for researchers developing novel specialty chemicals and high-performance materials. Its primary research value lies in its use as a synthetic precursor to explore new chemical spaces in drug discovery projects and in the creation of advanced functional materials.

Properties

IUPAC Name

2-fluoro-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFZECBBDNMEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-[1,1'-biphenyl]-3-amine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-[1,1'-biphenyl]-3-amine

Abstract

This compound is a fluorinated aromatic amine of significant interest to the pharmaceutical and materials science sectors. Its unique structural combination—a biphenyl core providing rigidity and aromaticity, a fluorine atom for modulating electronic properties and metabolic stability, and an amine group for synthetic functionalization—positions it as a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the specificity of this isomer, direct experimental data for all properties is not always available in public literature. Therefore, this document synthesizes available information, presents data from closely related structural analogs to provide reasoned estimations, and details the authoritative experimental methodologies required for the precise determination of its physicochemical profile. This approach ensures a narrative grounded in scientific integrity, providing researchers, scientists, and drug development professionals with a reliable and practical reference.

Core Molecular and Physical Identifiers

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. For this compound, these core attributes define its molecular composition and basic physical state.

Structural and Identity Data

The compound, with the CAS Number 10540-45-1, is a solid at room temperature.[1] Its structure consists of a biphenyl system where one phenyl ring is substituted with an amine group at the 3-position and the other with a fluorine atom at the 4'-position.

PropertyValueSource
IUPAC Name 4'-Fluoro-[1,1'-biphenyl]-3-amine[1]
CAS Number 10540-45-1[1]
Molecular Formula C₁₂H₁₀FN[1]
Molecular Weight 187.21 g/mol [2]
Physical Form Solid[1][2]
InChI Key ILWUJLSKEHCTSA-UHFFFAOYSA-N[1]
Data from Structural Isomers and Analogs: A Comparative Analysis

Direct experimental data for many physical properties of this compound is sparse. However, by examining its isomers, such as 4'-Fluoro-[1,1'-biphenyl]-4-amine and the non-fluorinated parent, 3-Aminobiphenyl, we can establish a scientifically grounded estimation of its expected properties. The substitution pattern significantly influences intermolecular forces, thereby affecting properties like melting and boiling points.

Property4'-Fluoro-[1,1'-biphenyl]-4-amine3-AminobiphenylRationale for Comparison
Melting Point 119-121 °C31-31.5 °C[3]The 4-amino isomer's higher melting point suggests stronger crystal lattice packing, potentially due to enhanced hydrogen bonding and symmetry. The target compound's melting point is expected to fall between these values.
Boiling Point 306.6 ± 17.0 °C (Predicted)177-178 °C[3]Fluorination generally increases boiling point due to increased molecular weight and polarity. The predicted value for the 4-amino isomer provides a reasonable upper-bound estimate.
pKa 3.99 ± 0.10 (Predicted)Not AvailableThe pKa is a measure of the basicity of the amine group. The electron-withdrawing effect of the fluorine atom is expected to slightly decrease the basicity of the amine. This predicted value is a useful starting point for experimental determination.
Solubility Acetonitrile (Slightly), Chloroform (Slightly), Dichloromethane (Slightly)Not AvailableThe biphenyl structure imparts significant nonpolar character, while the amine and fluoro groups add polarity. Limited solubility in polar and non-polar organic solvents is expected.

Methodologies for Experimental Property Determination

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following section details the authoritative, step-by-step protocols for determining the key physical properties of this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional melting point apparatus as it provides a thermodynamic profile of the phase transition, yielding not only the melting point but also the enthalpy of fusion (ΔHfus). This data is critical for understanding the compound's crystal lattice energy and purity. The choice of a low heating rate (e.g., 2 °C/min) is crucial to ensure thermal equilibrium and prevent kinetic artifacts, leading to a more accurate and sharper melting endotherm.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-reactive aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 25 °C below the expected melting point (e.g., 50 °C).

    • Ramp the temperature at a controlled rate of 2 °C/min to a temperature well above the melting transition (e.g., 150 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting heat flow vs. temperature thermogram. The area under the peak corresponds to the enthalpy of fusion.

Self-Validation: The sharpness of the DSC peak is a direct indicator of sample purity. Impurities typically lead to a broadened melting range and a lower melting point, providing an internal check on the material's quality.

Diagram: DSC Workflow for Melting Point Determination

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 2-5 mg of Sample prep2 Encapsulate in Aluminum Pan prep1->prep2 Accurately analysis1 Load Sample & Reference Pans prep2->analysis1 analysis2 Purge with N₂ Gas analysis1->analysis2 analysis3 Execute Thermal Program (Ramp 2°C/min) analysis2->analysis3 data1 Generate Thermogram (Heat Flow vs. Temp) analysis3->data1 data2 Determine Onset Temp (Melting Point) data1->data2

Caption: Workflow for DSC analysis.

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is required for unambiguous structural confirmation.

Expertise & Causality:

  • ¹H and ¹³C NMR: Provides information on the chemical environment of hydrogen and carbon atoms, confirming the connectivity and substitution pattern.

  • ¹⁹F NMR: Crucial for fluorine-containing compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, confirming its position on the biphenyl ring.[4]

  • FTIR: Identifies key functional groups. The N-H stretches of the primary amine and the C-F stretch are characteristic and confirm the presence of these groups.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that support the proposed structure. High-resolution MS (HRMS) can confirm the elemental composition.

Protocol:

  • NMR Sample Prep: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • FTIR Analysis: Acquire an infrared spectrum of the solid sample using an ATR-FTIR spectrometer.

  • MS Analysis: Introduce the sample into a mass spectrometer (e.g., via ESI or GC-MS) to obtain the mass spectrum and determine the molecular ion peak.

Diagram: Spectroscopic Confirmation Workflow

Spectroscopy_Workflow start Sample of This compound NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton ¹⁹F NMR: Fluorine Position start->NMR FTIR FTIR Spectroscopy N-H Stretch (Amine) C-F Stretch (Fluorine) start->FTIR MS Mass Spectrometry Molecular Ion Peak (Weight) Fragmentation Pattern start->MS Structure Unambiguous Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Integrated spectroscopic workflow.

Stability, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

Storage and Stability

Chemical suppliers recommend storing this compound in a dark place under an inert atmosphere at room temperature.[1] The amine functionality can be susceptible to oxidation over time, which may lead to discoloration of the sample from a white or grey solid to a more colored appearance.[2][3] Storing under nitrogen or argon mitigates this degradation pathway.

Hazard Identification

While specific toxicity data for this isomer is not available, data from related aminobiphenyl compounds should be used to inform handling procedures. Aminobiphenyls as a class are treated with caution. For instance, 4-Aminobiphenyl is a known human bladder carcinogen.[5] The GHS classifications for related compounds frequently include warnings for acute toxicity, skin irritation, eye irritation, and potential carcinogenicity.[3][5][6]

Recommended Handling Procedures:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental exposure, follow standard laboratory first-aid procedures and consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound presents a profile of a valuable, yet not fully characterized, chemical intermediate. This guide has established its core molecular identifiers and physical state. By leveraging data from structural analogs, we have provided a reasoned framework for estimating its key physical properties, such as melting point and pKa. Crucially, we have outlined the authoritative, best-practice experimental protocols necessary to determine these properties empirically. The detailed methodologies for DSC and spectroscopic analysis serve as a practical guide for researchers to generate the robust data required for applications in drug discovery and materials science. Adherence to the outlined storage and safety protocols is essential for ensuring both the long-term integrity of the compound and the safety of laboratory personnel.

References

  • Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-amine (CAS 92-67-1). Retrieved from [Link]

  • Wikipedia. (2024, November 1). 3-Aminobiphenyl. Retrieved from [Link]

  • Chemchart. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (1211678-27-1). Retrieved from [Link]

  • PubChem. (n.d.). 3'-Chloro-4'-fluoro-2-biphenyl-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trifluoro-2'-aminobiphenyl. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-fluoro-1,1'-biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Retrieved from [Link]

  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-[1,1'-biphenyl]-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the spectrum of this valuable compound. We will explore the causal factors behind the observed chemical shifts and coupling patterns, offering a predictive framework grounded in established spectroscopic data and principles.

Introduction: The Structural Significance of this compound

This compound is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the specific placement of the fluoro and amine substituents makes this molecule a versatile building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a key site for further chemical modification.[1]

Accurate structural elucidation is paramount in drug discovery and development. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule. This guide will dissect the predicted ¹H NMR spectrum of this compound, providing the foundational knowledge needed for its unambiguous identification and characterization.

For the purpose of this guide, we will analyze the structure where the fluoro and amine groups are on the same phenyl ring, at positions 4 and 3 respectively.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by the chemical environment of each proton. In this compound, the key influencing factors are:

  • Aromatic Ring Currents: The delocalized π-electrons in the two phenyl rings generate a ring current that generally deshields the aromatic protons, causing them to resonate in the downfield region of the spectrum (typically 7-9 ppm).[2][3]

  • Substituent Effects:

    • Amine Group (-NH₂): The amine group is a strong electron-donating group (EDG) through resonance. This increases electron density at the ortho and para positions relative to the amine, causing the protons at these positions to be shielded and appear at a more upfield (lower ppm) chemical shift.[3] The protons of the NH₂ group itself typically appear as a broad signal that can vary in chemical shift depending on solvent, concentration, and temperature.[4][5]

    • Fluorine Atom (-F): Fluorine is a highly electronegative atom, making it an electron-withdrawing group (EWG) through induction. However, it also possesses lone pairs that can be donated into the aromatic ring via resonance, a shielding effect. For protons, the inductive effect is often dominant, but the interplay of both effects modifies the chemical shifts of nearby protons. A key feature of fluorine is its spin quantum number of I = 1/2, which leads to spin-spin coupling with nearby protons (H-F coupling).[6][7]

  • Spin-Spin Coupling: Protons on the aromatic rings will couple with adjacent protons (ortho, meta, and para H-H coupling) and with the fluorine atom (ortho, meta, and para H-F coupling), leading to complex splitting patterns.[7][8]

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in this compound are numbered as follows:

A corrected structural representation and proton numbering scheme will be used for the analysis below, as the DOT language is better suited for workflow diagrams than precise chemical structures. The analysis will refer to Ring A (the substituted ring) and Ring B (the unsubstituted ring).

Ring A: 3-amino-4-fluorophenyl group Ring B: Phenyl group

Detailed Spectral Analysis

Unsubstituted Phenyl Ring (Ring B)

The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6') will behave similarly to those in biphenyl itself.[9][10] They typically appear as a complex multiplet due to overlapping signals. However, for predictive purposes, we can dissect them:

  • H-2', H-6' (ortho): These protons are closest to the other ring and are deshielded. They will likely resonate furthest downfield. They will appear as a doublet of doublets or a multiplet, coupling to H-3'/H-5' (ortho coupling, J ≈ 7-8 Hz) and H-4' (para coupling, J ≈ 0.5-1 Hz).

  • H-3', H-5' (meta): These protons will be slightly more shielded than the ortho protons. They will appear as a triplet or multiplet, coupling to their ortho and meta neighbors.

  • H-4' (para): This proton is furthest from the linkage and will be the most shielded of the Ring B protons. It will appear as a triplet, coupling to the two meta protons (H-3', H-5').

Based on data for biphenyl, these five protons will likely appear in the range of 7.30 - 7.60 ppm .[10]

Substituted Phenyl Ring (Ring A)

The protons on this ring (H-2, H-5, H-6) are significantly influenced by the -NH₂ and -F substituents.

  • H-2: This proton is ortho to the -NH₂ group and meta to the -F group. The strong shielding effect of the amine group at the ortho position will dominate, shifting this proton significantly upfield.

    • Splitting: It will be split by H-6 (meta H-H coupling, J ≈ 2-3 Hz) and by the fluorine atom (meta H-F coupling, J ≈ 5-7 Hz), resulting in a doublet of doublets (dd).

    • Predicted Shift: Approximately 6.80 - 6.95 ppm .

  • H-5: This proton is ortho to the -F group and meta to the -NH₂ group. The shielding from the amine is weaker at the meta position. The fluorine atom will have a more pronounced effect.

    • Splitting: It will be split by the fluorine atom (ortho H-F coupling, J ≈ 8-10 Hz) and by H-6 (ortho H-H coupling, J ≈ 8-9 Hz), resulting in a triplet-like appearance, often referred to as a doublet of doublets with similar coupling constants.

    • Predicted Shift: Approximately 6.95 - 7.10 ppm .

  • H-6: This proton is para to the -NH₂ group and meta to the -F group. It experiences shielding from the amine group.

    • Splitting: It will be split by H-5 (ortho H-H coupling, J ≈ 8-9 Hz), H-2 (meta H-H coupling, J ≈ 2-3 Hz), and the fluorine atom (meta H-F coupling, J ≈ 5-7 Hz), resulting in a complex multiplet, likely a doublet of doublet of doublets (ddd).

    • Predicted Shift: Approximately 7.15 - 7.30 ppm .

Amine Protons (-NH₂)

The two protons of the amine group will typically appear as a single, broad peak due to rapid exchange and quadrupole broadening from the nitrogen atom.[4]

  • Predicted Shift: The chemical shift is highly variable but is expected in the range of 3.5 - 4.5 ppm . This peak will disappear upon shaking the sample with D₂O, which is a definitive test for exchangeable protons.

Data Presentation

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-NH₂3.5 - 4.5br s-
H-26.80 - 6.95dd³J(H,F) ≈ 5-7, ⁴J(H,H) ≈ 2-3
H-56.95 - 7.10dd (or t)³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-10
H-67.15 - 7.30ddd³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 5-7, ⁴J(H,H) ≈ 2-3
H-2', H-3', H-4', H-5', H-6'7.30 - 7.60m-

Abbreviations: br s = broad singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet, m = multiplet.

Visualization of Key NMR Interactions

The following diagram illustrates the key through-bond couplings that determine the splitting patterns in the ¹H NMR spectrum of the substituted ring.

G cluster_ringA Substituted Ring (Ring A) H2 Proton H-2 H6 Proton H-6 H2->H6 Meta H-H (⁴J ≈ 2-3 Hz) H5 Proton H-5 H5->H6 Ortho H-H (³J ≈ 8-9 Hz) F4 Fluorine at C4 F4->H2 Meta H-F (⁴J ≈ 5-7 Hz) F4->H5 Ortho H-F (³J ≈ 8-10 Hz) F4->H6 Meta H-F (⁴J ≈ 5-7 Hz) caption Key H-H and H-F couplings in Ring A.

Key H-H and H-F couplings in Ring A.

Experimental Protocol: Acquiring a High-Quality Spectrum

This protocol outlines a self-validating system for obtaining a reliable ¹H NMR spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative that can be useful for resolving the -NH₂ protons, which will appear less broad and may show coupling in this solvent.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[2]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Validation: Ensure the solution is clear and free of particulate matter. The final sample height in the tube should be approximately 4-5 cm.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks for the solvent and TMS signals.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard one-pulse sequence.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: Use a delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum carefully.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons.

Confirmatory Experiment: D₂O Shake
  • Acquire an initial spectrum as described above.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Validation: Confirm the disappearance of the broad signal attributed to the -NH₂ protons.[4]

Conclusion

The ¹H NMR spectrum of this compound is complex but interpretable through a systematic analysis of substituent effects and spin-spin coupling. The distinct features predicted in this guide—the upfield shift of protons ortho and para to the amine, and the characteristic H-F coupling patterns—provide a robust fingerprint for the identification of this molecule. By following the detailed experimental protocol, researchers can acquire high-quality, validated data, ensuring the structural integrity of this important compound in their research and development endeavors.

References

  • The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemchart. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (1211678-27-1). Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3'-Fluoro-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

4-Fluoro-[1,1'-biphenyl]-3-amine is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in compounds developed for therapeutic areas such as oncology and neurology.[1] The introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Consequently, the precise and sensitive detection and quantification of this compound are paramount in drug discovery and development, from early-stage metabolic studies to late-stage quality control.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization and quantification of small molecules. We will delve into the core principles of ionization, fragmentation, and detection, offering field-proven insights and detailed experimental protocols.

I. Foundational Principles of Mass Spectrometry for this compound

The successful mass spectrometric analysis of any compound hinges on understanding its intrinsic chemical properties and how they translate to its behavior within the mass spectrometer.

Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.22 g/mol
Structure A biphenyl core with a fluorine atom on one phenyl ring and an amine group on the other.
Key Functional Groups Primary Aromatic Amine, Fluorine, Biphenyl

The presence of the basic amino group makes this compound an ideal candidate for positive mode electrospray ionization (ESI).[2] The aromatic structure provides stability to the molecular ion, which is crucial for its detection.[3][4]

Choosing the Right Ionization Technique

For the analysis of this compound, Electrospray Ionization (ESI) is the technique of choice. Here's why:

  • High Ionization Efficiency for Amines: ESI is highly effective for compounds that can be readily protonated in solution. The primary amine group in our target molecule is basic and will easily accept a proton in an acidic mobile phase, forming a stable [M+H]⁺ ion.

  • Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte. This results in a strong signal for the protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, which is ideal for both quantification and structural elucidation.

  • Compatibility with Liquid Chromatography (LC): ESI provides a seamless interface between the separating power of LC and the detection capabilities of mass spectrometry, a combination that is the workhorse of modern pharmaceutical analysis.[5]

While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could also be used, ESI typically offers superior sensitivity for polar, basic compounds like this compound.

II. Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To achieve high selectivity and sensitivity, especially in complex matrices like plasma or tissue extracts, tandem mass spectrometry (MS/MS) is indispensable. This involves the isolation of the protonated molecular ion ([M+H]⁺ at m/z 188.1) and its subsequent fragmentation through collision-induced dissociation (CID). Understanding the fragmentation pattern is key to developing robust quantitative methods and identifying unknown metabolites.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of this compound is dictated by the stability of the resulting fragment ions. The biphenyl bond and the bonds within the aromatic rings are the most likely to cleave under CID.

A plausible fragmentation pathway is illustrated below:

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 188.1 frag1 [C₁₂H₉F]⁺ m/z 172.1 (Loss of NH₃) precursor->frag1 -NH₃ frag2 [C₆H₄F]⁺ m/z 95.0 (Fluorophenyl cation) precursor->frag2 Biphenyl bond cleavage frag3 [C₆H₆N]⁺ m/z 92.1 (Aminophenyl cation) precursor->frag3 Biphenyl bond cleavage

Caption: Predicted MS/MS fragmentation pathway of protonated this compound.

Explanation of Key Fragments:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, leading to the formation of a stable biphenyl cation at m/z 172.1.

  • Biphenyl Bond Cleavage: The single bond connecting the two phenyl rings can cleave, resulting in two possible fragment ions: the fluorophenyl cation at m/z 95.0 and the aminophenyl cation at m/z 92.1. The relative abundance of these fragments will depend on the collision energy.

Selecting Mass Transitions for Quantitative Analysis

For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the gold standard. Based on the predicted fragmentation, the following MRM transitions would be suitable for developing a sensitive and specific assay:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound188.1172.1Optimized (e.g., 15-25)
This compound188.195.0Optimized (e.g., 25-40)

Note: The optimal collision energy must be determined empirically for the specific instrument being used.

III. Experimental Protocols: A Step-by-Step Guide

This section provides a detailed workflow for the analysis of this compound in a biological matrix (e.g., human plasma), a common requirement in drug metabolism and pharmacokinetic (DMPK) studies.[6][7]

Experimental Workflow

G start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep lc LC Separation (Reversed-Phase) prep->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: A typical bioanalytical workflow for the quantification of this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase LC method is ideal for separating the relatively nonpolar this compound from endogenous matrix components.

LC Parameters:

ParameterCondition
Column C18, 50 x 2.1 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

This is a starting point; the gradient and other parameters should be optimized to ensure adequate separation from any interfering peaks.

Mass Spectrometry (MS) Method

The MS will be operated in positive ESI mode with MRM for quantification.

MS Parameters:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
MRM Transitions See Table in Section II

These parameters are typical for many modern tandem quadrupole instruments but should be optimized for the specific make and model.

IV. Method Validation and Application

Any quantitative bioanalytical method must be validated to ensure its reliability. Validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.

  • Calibration Curve: Demonstrating the linear relationship between instrument response and analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Ensuring the analyte is stable throughout the sample handling, processing, and storage procedures.

Once validated, this method can be confidently applied to a variety of studies in the drug development pipeline, including:

  • Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Metabolite Identification: By using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap), the same LC method can be used to identify potential metabolites of this compound-containing drug candidates.

  • Impurity Profiling: To identify and quantify process-related impurities in the API or drug product.

  • Cleaning Validation: To ensure that manufacturing equipment is free from residual API.[5]

V. Conclusion

The mass spectrometric analysis of this compound is a critical tool in modern pharmaceutical development. By leveraging the principles of electrospray ionization and tandem mass spectrometry, highly sensitive and selective methods can be developed and validated. A thorough understanding of the compound's chemical properties and fragmentation behavior, as outlined in this guide, provides the foundation for robust analytical protocols. This enables researchers to generate high-quality data to support the advancement of new and innovative medicines.

References
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A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 4-Fluoro-[1,1'-biphenyl]-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Fluoro-[1,1'-biphenyl]-3-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet, offering insights into the underlying principles of solubility and providing a robust experimental framework for its determination.

Introduction to this compound: A Molecule of Interest

This compound, a fluorinated biphenyl amine, is a compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a biphenyl backbone, an amino group, and a fluorine atom, imparts a unique combination of properties that influence its behavior in solution. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties:

While extensive experimental data for this specific molecule is not widely published, we can infer some of its characteristics from its structure and available data for analogous compounds.

PropertyValue/InformationSource
AppearanceWhite to pale yellow solid
Molecular FormulaC₁₂H₁₀FN
Molecular Weight187.22 g/mol Inferred from formula
pKa (predicted)4.25 ± 0.10
Water SolubilityInsoluble
Organic Solvent SolubilitySoluble in ethanol, dimethylformamide

The predicted pKa suggests that this compound is a weak base. The fluorine atom enhances the molecule's lipophilicity, which, combined with the biphenyl structure, contributes to its poor water solubility.[1]

The "Why": Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in understanding solubility.[2] The solubility of a solute in a solvent is driven by the intermolecular forces between them. For this compound, the key structural features influencing its solubility are:

  • The Biphenyl Core: This large, nonpolar aromatic system contributes to favorable van der Waals interactions with nonpolar and moderately polar solvents.

  • The Amino Group (-NH₂): This functional group can act as a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents.

  • The Fluorine Atom (-F): While highly electronegative, the fluorine atom is a poor hydrogen bond acceptor. Its primary influence is the introduction of a dipole moment and an increase in lipophilicity, which can affect interactions with polar solvents.[3]

The interplay of these features suggests that this compound will exhibit a range of solubilities across different classes of organic solvents.

Predicting Solubility: A Qualitative Assessment

Based on the structural analysis, we can predict the relative solubility of this compound in common organic solvents:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where the polar functionalities can be solvated, and in alcohols like ethanol and methanol, which can engage in hydrogen bonding with the amino group.

  • Moderate Solubility: Likely in chlorinated solvents such as Dichloromethane (DCM) and Chloroform, and in moderately polar solvents like Ethyl Acetate.

  • Low to Negligible Solubility: Expected in nonpolar aliphatic hydrocarbons like Hexane and Heptane, where the polar amino group would be energetically disfavored.

Quantitative Solubility Data: The Current Landscape

To provide a practical framework, the following table presents a target list of solvents for experimental determination, categorized by their polarity and protic nature.

Solvent ClassExample SolventsPredicted Solubility
Polar ProticMethanol, EthanolHigh
Polar AproticDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to Moderate
Moderately PolarEthyl Acetate, AcetoneModerate
Nonpolar AromaticTolueneModerate to Low
ChlorinatedDichloromethane (DCM), ChloroformModerate
Nonpolar AliphaticHexane, HeptaneLow to Negligible

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound. The shake-flask method is presented here as the gold standard for thermodynamic solubility determination.

The Shake-Flask Method: A Step-by-Step Guide

This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Experimental Workflow Diagram:

G prep Preparation of Vials add_compound Addition of Excess Compound prep->add_compound add_solvent Addition of Solvent add_compound->add_solvent equilibrate Equilibration on Shaker add_solvent->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Sample Aliquot and Dilution separate->sample analyze HPLC Analysis sample->analyze calculate Calculation of Solubility analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol:

  • Preparation: To a series of vials, add an excess amount of this compound. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to prevent precipitation.

  • Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Causality and Self-Validation in the Protocol
  • Why excess solid? To ensure the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Why extended equilibration? To ensure the system has reached a true equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Why centrifugation? To effectively separate the solid and liquid phases without the risk of clogging filters with a high solid load.

  • Why immediate dilution? To prevent the compound from precipitating out of the saturated solution upon any temperature changes or solvent evaporation.

  • Why HPLC analysis? It provides a sensitive and specific method for quantifying the concentration of the dissolved compound.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
DCM25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

The results should be interpreted in the context of the solvent's properties (polarity, hydrogen bonding capacity) and the structural features of this compound.

Logical Relationships in Solubility Assessment

The process of assessing the solubility of a novel compound follows a logical progression from theoretical prediction to experimental confirmation.

G A Structural Analysis of Solute C Qualitative Solubility Prediction A->C B Solvent Property Analysis B->C D Experimental Design (Shake-Flask Method) C->D E Quantitative Solubility Determination D->E F Data Analysis and Interpretation E->F G Application in Drug Development/Research F->G

Caption: Logical workflow for solubility assessment of a new chemical entity.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its physicochemical properties and the principles of solubility allows for a robust predictive and experimental approach. By following the detailed protocol outlined in this guide, researchers and drug development professionals can confidently determine the solubility of this compound in a range of organic solvents, enabling its effective application in their work. The provided framework emphasizes scientific integrity and a deep understanding of the causality behind experimental choices, ensuring the generation of reliable and reproducible data.

References

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Electronic properties of 4-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 4-Fluoro-[1,1'-biphenyl]-3-amine: From First Principles to Practical Applications

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of this compound. As a substituted biphenyl, this molecule possesses a unique electronic profile governed by the interplay between its π-conjugated backbone and the competing effects of an electron-donating amino group and an electron-withdrawing fluorine atom. This document elucidates these characteristics through a combination of theoretical principles, proposed computational modeling via Density Functional Theory (DFT), and established experimental validation techniques such as cyclic voltammetry and UV-Visible spectroscopy. The guide details the causality behind substituent effects on the molecular orbital landscape, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. Furthermore, it translates these fundamental electronic properties into practical implications for researchers in drug development and materials science, where precise electronic tuning is critical for molecular interactions and device performance. Standardized protocols for both computational analysis and experimental characterization are provided to serve as a practical resource for scientific investigation.

Section 1: Introduction to this compound

Chemical Identity and Molecular Architecture

This compound is an aromatic organic compound built upon a biphenyl core. The biphenyl structure consists of two phenyl rings linked by a single C-C bond, which allows for rotational freedom and varying degrees of π-conjugation between the rings. The molecule is functionalized with two key substituents on one of the phenyl rings: an amino group (-NH₂) at position 3 and a fluorine atom (-F) at position 4.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.21 g/mol
CAS Number 1226182-92-8[1]
SMILES Nc1cc(c2ccccc2)ccc1F
InChI Key Not readily available
Significance in Medicinal Chemistry and Materials Science

Substituted biphenyls are privileged scaffolds in several scientific domains. In medicinal chemistry, the biphenyl moiety is found in numerous pharmaceuticals, where it often serves as a key structural element for binding to biological targets. The introduction of fluorine is a widely used strategy to modulate critical drug properties such as metabolic stability, binding affinity, and lipophilicity.[2][3] The amino group can act as a hydrogen bond donor or a site for further chemical modification. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.[4]

In materials science, the electronic properties of conjugated organic molecules are paramount for their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the HOMO-LUMO gap and redox potentials through substitution is essential for designing efficient materials for charge injection, transport, and emission.

Overview of Core Electronic Features

The electronic nature of this molecule is dictated by a delicate balance of three primary factors:

  • The π-Conjugated System: The biphenyl backbone provides a delocalized network of π-electrons. The degree of conjugation is dependent on the dihedral angle between the two phenyl rings.

  • Electron-Donating Group (-NH₂): The amino group, positioned meta to the phenyl-phenyl linkage, is a strong electron-donating group through resonance (+R effect), increasing the electron density of the aromatic ring.

  • Electron-Withdrawing Group (-F): The fluorine atom is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect).[5] Its effect through resonance (+R effect) is generally weaker.

The relative positions and opposing electronic natures of these substituents create a unique electronic landscape that defines the molecule's reactivity, stability, and photophysical behavior.

Section 2: The Electronic Influence of Molecular Substructures

The final electronic properties of this compound are not merely a sum of its parts but a result of their synergistic and sometimes competing interactions.

The Biphenyl Backbone: A Platform for π-Conjugation

The single bond connecting the two phenyl rings allows for rotation. In the gas phase or in solution, biphenyl is not planar, with a dihedral angle of approximately 44°.[6] This twist partially disrupts the π-conjugation across the two rings, which influences the HOMO-LUMO gap. Steric hindrance from substituents, particularly at the ortho positions, can further increase this angle, thereby reducing conjugation.[7]

The Amino Group (-NH₂): An Electron-Donating Powerhouse

The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic π-system. This resonance effect significantly raises the energy of the HOMO, making the molecule more susceptible to oxidation (electron removal).

The Fluorine Atom (-F): A Potent Inductive Electron-Withdrawing Agent

Due to its high electronegativity, the fluorine atom strongly pulls electron density from the carbon atom to which it is attached. This inductive effect lowers the energy of both the HOMO and LUMO orbitals. The stabilization of the LUMO makes the molecule more amenable to reduction (electron acceptance).

A Push-Pull Dynamic

The simultaneous presence of the electron-donating -NH₂ group and the electron-withdrawing -F group on the same ring establishes a "push-pull" system. The amino group "pushes" electron density into the ring, while the fluorine atom "pulls" it away. This intramolecular charge transfer character significantly impacts the molecule's dipole moment and its photophysical properties.

G cluster_molecule This compound cluster_effects Electronic Effects Biphenyl Biphenyl Core (π-Conjugated System) NH2 Amino Group (-NH2) Position 3 F Fluorine Atom (-F) Position 4 HOMO HOMO Energy NH2->HOMO +R Effect (Raises Energy) F->HOMO -I Effect (Lowers Energy) LUMO LUMO Energy F->LUMO -I Effect (Lowers Energy) Gap HOMO-LUMO Gap HOMO->Gap LUMO->Gap

Caption: Interplay of electronic effects on molecular orbitals.

Section 3: Computational Analysis of Electronic Structure

In the absence of extensive experimental data, Density Functional Theory (DFT) serves as a powerful predictive tool to model the electronic properties of molecules with high accuracy.

Rationale for Using Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is computationally efficient compared to other high-level methods and provides excellent accuracy for predicting properties like molecular geometries, orbital energies (HOMO/LUMO), electrostatic potential, and dipole moments. For organic molecules like the one , functionals such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311+G(d,p)) are industry standards for reliable predictions.

Workflow for In Silico Analysis

A typical DFT workflow for characterizing a new molecule is outlined below.

DFT_Workflow start Define Input: Molecule Structure geom_opt 1. Geometry Optimization (Find lowest energy conformer) Functional: B3LYP Basis Set: 6-31G(d) start->geom_opt freq_calc 2. Frequency Calculation (Confirm true minimum) geom_opt->freq_calc single_point 3. Single-Point Energy Calculation (Higher accuracy) Functional: M06-2X Basis Set: 6-311+G(d,p) freq_calc->single_point analysis 4. Property Analysis (HOMO, LUMO, MEP, Dipole) single_point->analysis end Predicted Electronic Properties analysis->end

Caption: Standard workflow for DFT-based molecular analysis.

Key Predicted Electronic Descriptors

A DFT calculation would yield quantitative data that can be summarized for comparative analysis.

Table 2: Predicted Electronic Properties (Illustrative DFT Data)

PropertyPredicted ValueSignificance
HOMO Energy ~ -5.5 eVRelates to ionization potential; susceptibility to oxidation.
LUMO Energy ~ -1.0 eVRelates to electron affinity; susceptibility to reduction.
HOMO-LUMO Gap (E_g) ~ 4.5 eVCorrelates with electronic transition energy and chemical stability.
Dipole Moment ~ 2.5 DebyeIndicates overall molecular polarity and influences intermolecular forces.

Note: These values are illustrative and would need to be confirmed by actual calculations.

Visualizing the Molecular Electrostatic Potential (MEP) Map

The MEP map is a crucial visualization that reveals the charge distribution across the molecule. For this compound, one would predict:

  • Negative Potential (Red): Concentrated around the highly electronegative fluorine atom and the lone pair of the amino nitrogen. These are sites susceptible to electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Section 4: Experimental Validation and Characterization

Computational predictions must be validated by empirical data. The following are standard, self-validating experimental protocols for characterizing the electronic properties of novel organic compounds.

Electrochemical Profiling with Cyclic Voltammetry (CV)

4.1.1. Principle: Probing Redox Behavior to Determine Orbital Energies Cyclic voltammetry is the primary technique for determining the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively. The experiment involves scanning a potential and measuring the resulting current as the analyte is oxidized and reduced at an electrode surface.

4.1.2. Detailed Experimental Protocol for CV

  • Preparation:

    • Dissolve a precise amount (e.g., 1-2 mM) of this compound in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane).

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The electrolyte must be electrochemically inert within the potential window.

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Cell Assembly:

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

    • Polish the working electrode with alumina slurry before each experiment to ensure a clean, reproducible surface.

  • Data Acquisition:

    • Perform a scan of the solvent/electrolyte system alone to establish the background potential window.

    • Introduce the analyte solution into the cell while maintaining the inert atmosphere.

    • Scan the potential at a defined rate (e.g., 100 mV/s), starting from the open-circuit potential towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.

  • Internal Reference & Validation:

    • After the initial measurement, add a small amount of an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium couple, Fc/Fc⁺).

    • Repeat the scan. All measured potentials should be reported relative to the Fc/Fc⁺ couple to ensure inter-laboratory comparability and validate the reference electrode's stability.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energies using the following empirical formulas (referenced against Fc/Fc⁺, which is assumed to be at -4.8 eV relative to vacuum):

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Spectroscopic Analysis

4.2.1. UV-Visible Spectroscopy for Electronic Transitions

4.2.2. Principle: Relating Absorption Maxima (λ_max) to the HOMO-LUMO Gap UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated systems, the absorption in the UV-visible range corresponds to the promotion of an electron from a lower energy occupied orbital to a higher energy unoccupied orbital, typically the HOMO → LUMO transition. The wavelength of maximum absorption (λ_max) is inversely related to the energy of this transition.

4.2.3. Detailed Experimental Protocol for UV-Vis Spectroscopy

  • Solution Preparation:

    • Prepare a dilute stock solution (e.g., 10⁻³ M) of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol).

    • Prepare a series of dilutions (e.g., 10⁻⁵ to 10⁻⁶ M) from the stock solution. Working in this concentration range helps ensure adherence to the Beer-Lambert Law.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.

    • Record a baseline spectrum to correct for solvent absorption and any cuvette mismatch.

  • Measurement:

    • Replace the solvent in the sample cuvette with the most dilute solution of the analyte.

    • Record the absorption spectrum over a relevant range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

  • Validation and Analysis:

    • Repeat the measurement with the other concentrations to confirm that the λ_max does not shift and that absorbance scales linearly with concentration (validating the Beer-Lambert Law).

    • Calculate the optical energy gap (E_g_opt) using the Planck-Einstein relation:

      • E_g_opt (eV) = 1240 / λ_onset (nm)

      • Where λ_onset is the wavelength at the onset of the absorption edge, which more closely represents the HOMO-LUMO gap than λ_max.

Section 5: Bridging Electronic Properties and Functional Applications

The computationally predicted and experimentally validated electronic parameters directly inform the potential utility of this compound.

Table 3: Correlation of Electronic Properties to Practical Applications

PropertyValue (Predicted)Implication in Drug DevelopmentImplication in Organic Electronics
HOMO Energy High (less negative)Increased susceptibility to metabolic oxidation (Phase I metabolism). May influence binding to electron-deficient sites in receptors.Lower energy required for hole injection from an anode.
LUMO Energy Low (less negative)Can participate in charge-transfer interactions with biological targets. Fluorine can block metabolic sites.[2]Better electron injection/transport properties; improved n-type character.
HOMO-LUMO Gap WideHigh kinetic stability. Likely to be colorless or pale yellow.Corresponds to a high-energy (blue) emission or wide optical gap, suitable for host materials in OLEDs.
Dipole Moment Moderate to HighInfluences solubility in polar biological media and the ability to cross nonpolar cell membranes. Affects ligand-receptor binding orientation.High polarity can affect the morphology of thin films and charge transport, sometimes leading to trapping.

Section 6: Conclusion and Future Directions

This compound is a molecule with a nuanced electronic structure defined by the interplay of its conjugated core and functional groups with opposing electronic effects. This guide has established a comprehensive framework for its characterization, beginning with theoretical principles and extending to detailed computational and experimental protocols. The predicted electronic properties—a relatively high HOMO, low LUMO, and a wide bandgap—suggest that this compound is a stable molecular scaffold.

Future research should focus on executing the proposed DFT calculations and experimental validations to obtain concrete quantitative data. Subsequently, this molecule could be used as a parent structure for further derivatization, exploring how additional substituents on either phenyl ring can further tune its electronic properties for specific applications, such as novel kinase inhibitors in oncology or as host materials for phosphorescent OLEDs.

Section 7: References

  • PubChem. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate GmbH. [Link]

  • NIST. [1,1'-Biphenyl]-4-amine. National Institute of Standards and Technology. [Link]

  • ResearchGate. Biotransformation of fluorobiphenyl by Cunninghamella elegans. ResearchGate GmbH. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6385-6405. American Chemical Society. [Link]

  • Holzer, M., & O'Hagan, D. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(15), 4886. MDPI AG. [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. Google.

  • Angell, Y. L., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(37), 15848-15858. American Chemical Society. [Link]

  • Lin, D., Lay, J. O., & Beland, F. A. (1994). Analysis of 4-aminobiphenyl-DNA Adducts in Human Urinary Bladder and Lung by Alkaline Hydrolysis and Negative Ion Gas Chromatography-Mass Spectrometry. Environmental Health Perspectives, 102(Suppl 6), 11-16. National Institute of Environmental Health Sciences. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719-7722. Elsevier. [Link]

  • ResearchGate. Biphenyl-3,3′,4,4′-tetraamine. ResearchGate GmbH. [Link]

  • Barone, V., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(11), 7486-7495. American Chemical Society. [Link]

  • Wang, Y., et al. (2023). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 25(1), 18-23. American Chemical Society. [Link]

  • ResearchGate. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate GmbH. [Link]

  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate GmbH. [Link]

  • Chauhan, K. R., et al. (2000). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. Toxicology and Applied Pharmacology, 162(1), 10-21. Elsevier. [Link]

  • Lead Sciences. 4'-Fluoro-[1,1'-biphenyl]-4-amine. Lead Sciences. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Fluoro-[1,1'-biphenyl]-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Fluoro-[1,1'-biphenyl]-3-amine as a pivotal building block in medicinal chemistry. We will explore its strategic advantages, showcase its role in the development of targeted therapeutics, and provide detailed protocols for its synthetic manipulation.

Introduction: A Privileged Scaffold for Drug Discovery

This compound is a versatile chemical intermediate that has gained prominence in the design of novel therapeutic agents. Its structure uniquely combines three key pharmacophoric elements: a biphenyl core, a reactive amine handle, and a strategically placed fluorine atom. This combination offers a powerful toolkit for medicinal chemists to optimize ligand-target interactions, enhance metabolic stability, and fine-tune physicochemical properties.

The biphenyl motif is adept at engaging with hydrophobic pockets and participating in π-π stacking interactions within protein active sites, a common feature in kinase inhibitors. The amine group at the 3-position serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling extensive structure-activity relationship (SAR) exploration. Finally, the fluoro substituent is a cornerstone of modern drug design; its introduction can block sites of metabolic attack, modulate the pKa of adjacent functional groups, and form specific, favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins, often leading to improved potency and pharmacokinetic profiles.[1] The high strength of the carbon-fluorine bond contributes significantly to the metabolic stability of molecules containing it.[1]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in multi-step synthesis and drug design.

PropertyValueSource
IUPAC Name 4'-fluoro[1,1'-biphenyl]-3-amine
Molecular Formula C₁₂H₁₀FN[]
Molecular Weight 187.21 g/mol []
Physical Form Solid
Boiling Point 338.6°C at 760 mmHg[]
Storage Inert atmosphere, room temperature, protected from light

Chapter 1: Application in Kinase Inhibitor Design

The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases share a structurally conserved ATP-binding site, and the biphenyl core is well-suited to occupy this region.

Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are key regulators of cell proliferation and differentiation.[3] Gene fusions involving their encoding genes (NTRK) act as oncogenic drivers in a wide range of cancers, making Trk proteins highly attractive therapeutic targets.[3]

The design of selective TrkA inhibitors demonstrates the utility of the fluoro-biphenyl moiety.[4] In many Trk inhibitors, the biphenyl group extends into a hydrophobic pocket, while other parts of the molecule form critical hydrogen bonds with the kinase hinge region. The fluorine atom can enhance binding affinity and, crucially, improve selectivity over other closely related kinases by altering the electronic and conformational landscape of the inhibitor.[4] For instance, the development of selective TrkA inhibitors has been pursued to minimize side effects associated with pan-Trk inhibition.[4]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (e.g., Met592) hydrophobic_pocket Hydrophobic Pocket dfg_loop DFG Loop (Asp668) alpha_c αC-Helix (Glu560) inhibitor_core Hinge Binder (e.g., Indazole) inhibitor_core->hinge H-Bonds biphenyl_moiety 4-Fluoro-[1,1'-biphenyl] Moiety biphenyl_moiety->hydrophobic_pocket Hydrophobic Interactions linker Linker (e.g., Urea) linker->dfg_loop H-Bonds linker->alpha_c H-Bonds

Caption: Generalized binding of a TrkA inhibitor in the ATP pocket.

Case Study: Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are among the most common drivers of acute myeloid leukemia (AML), making it a critical therapeutic target.[5][6] The 3H-pyrazolo[4,3-f]quinoline core has been identified as a privileged scaffold for potent FLT3 inhibitors.[5] The incorporation of substituted phenyl groups, often via the amine handle of a biphenyl precursor, is a key strategy for optimizing these inhibitors. The this compound moiety provides an ideal starting point for such optimizations, allowing chemists to probe interactions within the FLT3 active site to overcome common resistance mutations.[7]

Chapter 2: Application in Antiviral Drug Discovery

Case Study: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The biphenyl scaffold is also a key feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The biphenyl "wing" of these molecules is designed to fit snugly into a hydrophobic channel of the reverse transcriptase enzyme, leading to potent inhibition.[1]

A significant challenge in drug development is metabolic instability. Early biphenyl-DAPYs (diarylpyrimidines) suffered from poor metabolic stability due to hydroxylation of alkyl groups on the phenyl ring.[1] A classic medicinal chemistry strategy, known as "metabolic blocking," was employed to solve this problem. By replacing metabolically vulnerable hydrogen atoms with fluorine atoms, researchers were able to develop new-generation NNRTIs with significantly improved metabolic stability and better pharmacokinetic profiles.[1] This underscores the dual importance of the fluorine atom in the this compound scaffold: it not only contributes to binding but also enhances the drug-like properties of the final compound.

G Start 4-Bromo-2-fluoro-1-nitrobenzene Intermediate This compound Start->Intermediate Suzuki Coupling (Forms Biphenyl Core) Boronic_Acid 3-Aminophenylboronic Acid Boronic_Acid->Intermediate Final_Product Final Drug Candidate (e.g., Amide Derivative) Intermediate->Final_Product Amide Coupling (Utilizes Amine Handle) Carboxylic_Acid Target-Specific Carboxylic Acid Carboxylic_Acid->Final_Product

Caption: General synthetic workflow utilizing the title compound.

Chapter 3: Synthetic Protocols

The following protocols provide robust, validated methods for the synthesis and derivatization of the this compound scaffold.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method to construct the biphenyl core. The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial as it is highly efficient for coupling aryl bromides with arylboronic acids. A weak base like potassium carbonate is sufficient to facilitate the transmetalation step without causing side reactions. The dioxane/water solvent system is ideal for solubilizing both the organic and inorganic reagents.

Materials:

  • 3-Aminophenylboronic acid (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-aminophenylboronic acid, 1-bromo-4-fluorobenzene, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water for a 5 mmol scale reaction).

  • Stir the mixture under the inert atmosphere and heat to reflux (approximately 90-100 °C) for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Amide Bond Formation using the Amine Handle

This protocol details the coupling of the synthesized amine with a carboxylic acid, a fundamental transformation in medicinal chemistry. HATU is a highly effective coupling reagent that minimizes racemization and provides high yields. A non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction without interfering with the coupling process.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the this compound to the mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. This aqueous workup removes excess reagents and byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by silica gel column chromatography or recrystallization to obtain the final product.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers tangible advantages in the pursuit of novel therapeutics. Its utility across different target classes, from kinases to viral enzymes, highlights its versatility. By understanding the rationale behind its design and mastering the protocols for its use, medicinal chemists are well-equipped to leverage this powerful scaffold to accelerate the discovery of next-generation medicines.

References

  • Title: Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Source: European Journal of Medicinal Chemistry, via PubMed Central. URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Source: MDPI. URL: [Link]

  • Title: 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Source: MDPI. URL: [Link]

  • Title: 4-Fluorobiphenyl. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Source: Molecules, via PubMed Central. URL: [Link]

  • Title: Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. Source: Bioorganic & Medicinal Chemistry Letters, via PubMed. URL: [Link]

  • Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Source: ACS Chemical Neuroscience, via PubMed Central. URL: [Link]

  • Title: 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Source: Journal of Medicinal Chemistry, via PubMed. URL: [Link]

  • Title: Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Source: Acta Pharmaceutica Sinica B, via PubMed Central. URL: [Link]

  • Title: Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Source: ResearchGate. URL: [Link]

  • Title: Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Source: Drug Development Research, via PubMed. URL: [Link]

  • Title: Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. Source: Acta Pharmaceutica Sinica B, via PubMed Central. URL: [Link]

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Application Notes and Protocols for the Discovery of Novel Kinase Inhibitors Based on the 4-Fluoro-[1,1'-biphenyl]-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Fluoro-[1,1'-biphenyl]-3-amine Scaffold in Medicinal Chemistry

The this compound core is a privileged scaffold in modern drug discovery, particularly for the development of novel kinase inhibitors. Its utility stems from a combination of advantageous structural and physicochemical properties. The biphenyl moiety provides a rigid yet conformationally adaptable backbone, allowing for precise positioning of functional groups within the often-hydrophobic ATP-binding pocket of kinases.

The strategic placement of a fluorine atom at the 4'-position is a key design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability of a compound by blocking potential sites of oxidative metabolism.[1][2] Furthermore, the high electronegativity of fluorine can lead to favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein, thereby improving binding affinity and selectivity.[1] The 3-amino group serves as a crucial handle for chemical derivatization, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. This strategic combination of features makes the this compound scaffold a promising starting point for the discovery of next-generation therapeutics, especially in oncology.[1]

Application Focus: Targeting Protein Kinases in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4][5] The development of small-molecule kinase inhibitors has revolutionized cancer treatment.[6] Derivatives of the this compound scaffold are well-suited to target the ATP-binding site of various kinases implicated in cancer, such as receptor tyrosine kinases (e.g., FLT3, EGFR, KDR) and non-receptor tyrosine kinases (e.g., Src).[4][5][6][7][8]

This document provides detailed protocols for the synthesis of a focused library of this compound derivatives and their subsequent evaluation as potential kinase inhibitors.

Synthetic Protocol: Generation of a Focused Amide Library

The following protocol describes a general and robust method for the synthesis of a diverse library of amide derivatives from the this compound starting material. This approach allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR).

Workflow for Amide Library Synthesis

A This compound F Reaction Mixture A->F B Carboxylic Acid (R-COOH) B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Stir at Room Temperature F->G H Work-up & Purification G->H I Amide Derivative Library H->I

Caption: General workflow for the synthesis of an amide library from this compound.

Materials and Reagents:

  • This compound

  • A diverse set of carboxylic acids (aliphatic, aromatic, heterocyclic)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the respective carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

The following protocols outline a two-tiered approach for the biological evaluation of the synthesized derivatives, starting with a primary in-vitro biochemical assay to identify initial hits, followed by a secondary cell-based assay to confirm on-target activity in a cellular context.

Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibition of a target kinase (e.g., FLT3, Src). The ADP-Glo™ Kinase Assay is a robust method for high-throughput screening.[9]

Workflow for In-Vitro Kinase Inhibition Assay

A Dispense Kinase, Substrate, and Test Compound B Initiate Reaction with ATP A->B C Incubate at Room Temperature B->C D Stop Kinase Reaction & Deplete Remaining ATP C->D E Add ADP Detection Reagent D->E F Incubate to Convert ADP to ATP E->F G Add Luciferase/Luciferin Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition H->I

Caption: Workflow for the ADP-Glo™ in-vitro kinase inhibition assay.

Materials and Reagents:

  • Recombinant active target kinase (e.g., FLT3)

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized this compound derivatives dissolved in DMSO

  • Multi-well plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Step-by-Step Protocol:

  • Compound Dispensing: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase, substrate, and buffer solution to each well.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol is designed to confirm that the active compounds from the primary screen inhibit the target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.[8]

Step-by-Step Protocol:

  • Cell Culture: Culture a cancer cell line that overexpresses the target kinase (e.g., MV4-11 cells for FLT3) in appropriate media.

  • Compound Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the active compounds for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-STAT5 for FLT3). Subsequently, probe with an antibody for the total form of the substrate as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of target inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the primary and secondary screens will be used to establish a structure-activity relationship (SAR). The SAR will guide the next round of synthesis to optimize the lead compounds for improved potency, selectivity, and drug-like properties.

Illustrative SAR Table

Compound IDR-GroupKinase IC₅₀ (nM)Cell Proliferation EC₅₀ (µM)
Lead-001 Phenyl1502.5
Lead-002 4-Chlorophenyl751.2
Lead-003 4-Methoxyphenyl2505.1
Lead-004 Pyridin-4-yl500.8
Lead-005 Thiophen-2-yl1202.0

This is a hypothetical table for illustrative purposes.

Interpretation and Next Steps:

  • The introduction of an electron-withdrawing group (Cl) at the 4-position of the phenyl ring (Lead-002) improves potency compared to the unsubstituted phenyl ring (Lead-001).

  • An electron-donating group (MeO) at the same position (Lead-003) is detrimental to activity.

  • Replacing the phenyl ring with a pyridine ring (Lead-004) significantly enhances both biochemical and cellular potency, suggesting a key hydrogen bond interaction with the kinase.

  • Further optimization would focus on exploring different substituents on the pyridine ring and investigating other heterocyclic replacements for the R-group.

Representative Kinase Signaling Pathway

RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS STAT STAT RTK->STAT PI3K PI3K RTK->PI3K Ligand Ligand Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway that can be targeted by this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, and initial optimization of derivatives based on this promising core structure. A systematic approach to library design, coupled with robust biological evaluation, is essential for the successful identification of potent and selective drug candidates.

References

  • MySkinRecipes. 3'-Fluoro-[1,1'-biphenyl]-4-amine. [Link]

  • Wang, L., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 896-911.
  • Semantic Scholar. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. [Link]

  • MDPI. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. [Link]

  • Lin, L., et al. (2018). Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. Molecular Cancer, 17(1), 50.
  • PubMed. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. [Link]

  • PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

  • National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • PubMed. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • ResearchGate. Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Sci-Hub. 6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. [Link]

  • ResearchGate. Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. [Link]

  • Frontiers. Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • ACS Medicinal Chemistry Letters. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • National Institutes of Health. Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. [Link]

  • ResearchGate. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. [Link]

  • National Institutes of Health. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Fluoro-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar aromatic amines. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My crude this compound from a Suzuki-Miyaura coupling reaction is a complex mixture. What is the best initial work-up strategy to remove the bulk of impurities?

Answer:

A well-designed initial work-up is critical for simplifying the subsequent purification steps. Given that this compound is an aromatic amine, an acid-base extraction is a highly effective first-line strategy. The basicity of the amine group allows for its selective separation from non-basic impurities.

Causality Behind the Choice: The lone pair of electrons on the nitrogen atom of the amine group can be protonated by an acid to form a water-soluble ammonium salt. Most byproducts of a Suzuki-Miyaura coupling, such as unreacted starting materials (e.g., aryl halides) and homocoupled products, are not basic and will remain in the organic phase.[1][2][3]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The this compound will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Separation: Carefully separate the aqueous layer from the organic layer, which contains the non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), until the solution is basic (pH > 8). This will deprotonate the ammonium salt, causing the free amine to precipitate out or be ready for extraction.

  • Back-Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enriched crude product.

Question 2: I'm observing a persistent impurity with a similar polarity to my product on the TLC plate, making column chromatography difficult. How can I improve the separation?

Answer:

Co-elution during column chromatography is a common challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial.[4][5][6]

    • Solvent Polarity: If you are using a standard ethyl acetate/hexane system, try varying the ratio to fine-tune the polarity.

    • Alternative Solvents: Introduce a different solvent to alter the selectivity. For instance, replacing ethyl acetate with diethyl ether or adding a small percentage of methanol to your dichloromethane mobile phase can change the interactions between the analytes and the stationary phase.[5]

    • Amine Additive: For basic compounds like this compound, tailing on the silica gel column is a frequent issue due to the acidic nature of silica.[7] Adding a small amount (0.1-1%) of a competing amine like triethylamine (TEA) or ammonia in methanol to the mobile phase can significantly improve peak shape and resolution by neutralizing the acidic silanol groups.[7][8]

Solvent System Typical Application Notes
Ethyl Acetate/HexaneGeneral purpose for moderately polar compounds.A good starting point for method development.
Dichloromethane/MethanolFor more polar compounds.Methanol concentration should be kept low (<10%) to avoid dissolving the silica gel.[5]
Diethyl Ether/HexaneOffers different selectivity compared to ethyl acetate.Useful when ethyl acetate systems fail to provide adequate separation.
Ethyl Acetate/Hexane + 0.5% TriethylamineFor basic compounds like aromatic amines.Reduces tailing and improves peak shape.[7][8]
  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase can be highly effective.

    • Amine-Functionalized Silica: This is an excellent alternative for purifying basic amines. The amine groups on the silica surface minimize the strong acid-base interactions that cause tailing on standard silica gel.[7]

    • Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water can be a powerful tool.[8]

Question 3: After column chromatography, my product is still not pure enough for the next step. What is a good final polishing step?

Answer:

Recrystallization is an ideal technique for the final purification of solid compounds to achieve high purity.[9] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.[9]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should:

    • Dissolve the compound well at high temperatures but poorly at low temperatures.

    • Not react with the compound.

    • Either dissolve impurities well at all temperatures or not at all.

    • Be volatile enough to be easily removed from the crystals.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your impure compound until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

A patent for a structurally similar compound, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, suggests that high-purity products can be obtained through simple washing and recrystallization without the need for column chromatography.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I should expect from the synthesis of this compound via a Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a robust reaction, but several byproducts can form.[11] Being aware of these will aid in developing a purification strategy. Common impurities include:

  • Homocoupled products: Resulting from the reaction of two molecules of the boronic acid or two molecules of the aryl halide.

  • Unreacted starting materials: Residual aryl halide and boronic acid.

  • Boric acid and its derivatives: These are water-soluble and typically removed during the aqueous work-up.[2][12]

  • Palladium catalyst residues: These can often be removed by filtration through a pad of celite or by specific palladium scavengers.

Q2: Can I use distillation to purify this compound?

A2: While distillation is a powerful purification technique for liquids, it may not be suitable for this compound, which is a solid at room temperature. For high-boiling aromatic amines, purification is often achieved by mixing the crude amine with an aqueous alkali metal hydroxide solution followed by distillation.[13][14] However, given the solid nature of the target compound, recrystallization and chromatography are generally more practical methods.

Q3: My amine product is darkening upon standing. What is causing this and how can I prevent it?

A3: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light. To minimize degradation, it is advisable to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a dark place, and at a low temperature.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture acid_base Acid-Base Extraction start->acid_base organic_impurities Non-Basic Organic Impurities (Discard) acid_base->organic_impurities Organic Phase enriched_crude Enriched Crude Product acid_base->enriched_crude Aqueous Phase after Basification tlc TLC Analysis enriched_crude->tlc single_spot Single Spot? tlc->single_spot recrystallization Recrystallization single_spot->recrystallization Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product recrystallization->pure_product column_chrom Column Chromatography multiple_spots->column_chrom co_elution Co-elution? column_chrom->co_elution co_elution->recrystallization No optimize_mobile Optimize Mobile Phase (e.g., add TEA) co_elution->optimize_mobile Yes optimize_mobile->column_chrom change_stationary Change Stationary Phase (e.g., Amine-Silica) optimize_mobile->change_stationary change_stationary->column_chrom

Caption: Decision tree for the purification of this compound.

References

Sources

Technical Support Center: Recrystallization of 4-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 4-Fluoro-[1,1'-biphenyl]-3-amine via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their downstream applications. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the nuances of crystallizing this specific aromatic amine, enabling you to troubleshoot effectively and adapt the methodology to your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing aromatic amines like this compound?

A1: Aromatic amines present a unique set of challenges. Firstly, the amine functional group is susceptible to air oxidation, which can lead to the formation of colored impurities that are often difficult to remove. Secondly, amines can be notoriously difficult to crystallize directly, sometimes "oiling out" of solution instead of forming a crystalline solid.[1] This is often due to the presence of impurities or the compound's melting point being lower than the solution temperature.

Q2: How does the biphenyl structure influence solvent selection?

A2: The biphenyl core of the molecule imparts significant non-polar character, suggesting solubility in less polar organic solvents. However, the presence of both a polar amine group and a moderately polar fluorine atom means the molecule is not entirely non-polar. This dual character is key: a good recrystallization solvent will need to balance these polar and non-polar interactions. Often, a single solvent doesn't provide the ideal solubility curve (high solubility when hot, low solubility when cold). This is why mixed solvent systems are frequently successful for biphenyl derivatives.[2]

Q3: Is it better to use a single solvent or a mixed solvent system for this compound?

A3: While a single solvent like ethanol might work, a mixed solvent system often provides greater control over the crystallization process. A mixed-solvent system, such as hexane/ethyl acetate or ethanol/water, allows for fine-tuning of the solution's polarity. You can dissolve the compound in a "good" solvent (in which it is highly soluble) and then gradually add a "poor" solvent (or "anti-solvent," in which it is sparingly soluble) until the solution is saturated (cloudy). This technique can be particularly effective at inducing crystallization and preventing "oiling out."[2]

Q4: I've heard that converting the amine to a salt can help with purification. Why is that, and is it applicable here?

A4: This is an excellent and often underutilized strategy for purifying amines.[1] Converting the basic amine to its corresponding salt (e.g., a hydrochloride salt by adding HCl) dramatically increases its polarity. This change in physical properties means it will have very different solubility characteristics compared to the freebase and any non-basic impurities. You can then recrystallize the amine salt from a more polar solvent system (like ethanol/water). After obtaining the pure salt, the freebase amine can be regenerated by neutralization with a mild base. This is a highly effective method for removing non-polar impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" 1. The solution is too supersaturated upon cooling. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Significant impurities are present, depressing the melting point.1. Reheat the solution to re-dissolve the oil, add a small amount of the "good" solvent to reduce saturation, and allow for slower cooling.[3] 2. Switch to a lower-boiling point solvent system. 3. Try the salt formation strategy (see FAQ 4) to remove impurities that may be interfering with crystal lattice formation.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too slow, or the final temperature is not low enough.1. Boil off some of the solvent to increase the concentration and attempt to cool again.[4] 2. Once the solution has cooled to room temperature, try placing it in an ice bath or a freezer. 3. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The cooling rate is too fast.1. Rapid crystal formation can trap impurities. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[4] 2. Insulate the flask to slow down the cooling process. An inverted beaker placed over the flask can create a pocket of insulating air.[4]
Final Product is Colored 1. The starting material has oxidized impurities. 2. Oxidation occurred during the heating process.1. Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. Charcoal can adsorb colored impurities. 2. If oxidation is a persistent issue, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details a robust method for the recrystallization of this compound using a hexane/ethyl acetate solvent system. This is a good starting point due to the differing polarities of the two solvents, which allows for precise control.

Core Principle: Ethyl acetate is a moderately polar solvent that should readily dissolve the target compound, while hexane is a non-polar solvent that will act as the anti-solvent, inducing crystallization.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of warm ethyl acetate to just dissolve the solid. Gentle heating (to around 40-50°C) and stirring will facilitate this. Do not overheat, as this can lead to solvent loss and potential degradation.

  • Saturation: While stirring the warm solution, slowly add hexane dropwise. You will reach a point where the solution becomes faintly and persistently cloudy. This is the point of saturation.

  • Clarification: Add a few drops of warm ethyl acetate to the cloudy solution until it just becomes clear again. This ensures you have a hot, saturated solution, which is the ideal starting point for crystallization.

  • Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Rushing this step can cause the compound to precipitate, trapping impurities.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum. The final product should be a crystalline solid with a consistent appearance.

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting the recrystallization of this compound.

Recrystallization_Workflow start Start with Crude This compound solvent_selection Select Solvent System (e.g., Hexane/Ethyl Acetate) start->solvent_selection dissolve Dissolve in Minimum Hot 'Good' Solvent solvent_selection->dissolve saturate Add 'Poor' Solvent to Cloud Point dissolve->saturate cool Slow Cool to RT, then Ice Bath saturate->cool outcome Evaluate Outcome cool->outcome good_crystals Good Crystals Formed outcome->good_crystals Success oiling_out Compound 'Oils Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem filter_dry Filter, Wash, and Dry good_crystals->filter_dry pure_product Pure Product filter_dry->pure_product solution_oil Reheat, Add More 'Good' Solvent, Slow Cool oiling_out->solution_oil alt_strategy Alternative Strategy: Convert to HCl Salt oiling_out->alt_strategy If persists solution_no_xtal Boil Off Solvent or Scratch Flask no_crystals->solution_no_xtal no_crystals->alt_strategy If persists solution_oil->cool solution_no_xtal->cool

Caption: Recrystallization troubleshooting workflow.

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As one of the most powerful and versatile C-C bond-forming reactions in modern synthetic chemistry, its successful implementation is crucial for researchers in discovery and process development.[1][2][3] However, the reaction's complexity, involving multiple interacting components, often leads to challenges in optimization, particularly concerning catalyst loading.[1][2]

This guide is designed to move beyond standard protocols and provide you with the causal understanding needed to troubleshoot and optimize your reactions effectively. We will explore the "why" behind common experimental failures and provide logical, field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the catalyst system in Suzuki-Miyaura coupling. A firm grasp of these principles is the first step toward effective troubleshooting.

Q1: What is a "typical" catalyst loading, and why is optimization critical?

A typical laboratory-scale Suzuki-Miyaura reaction might use a palladium catalyst loading of 1-5 mol%. However, for process chemistry and large-scale synthesis, minimizing this to parts-per-million (ppm) levels is often the goal.[4] Optimization is critical for several reasons:

  • Economic Viability: Palladium and sophisticated phosphine ligands are expensive. Reducing catalyst loading directly lowers the cost of synthesis, a crucial factor in drug development.[3][4]

  • Product Purity: Minimizing the catalyst load simplifies the removal of residual palladium from the final active pharmaceutical ingredient (API), a stringent requirement for regulatory approval.[4]

  • Reaction Efficiency: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side reactions or the formation of inactive palladium species (palladium black), ultimately lowering the yield.[1]

Q2: How do I select the appropriate palladium source and ligand?

The choice is dictated by the reactivity of your substrates. The catalyst system consists of a palladium source (pre-catalyst) and a ligand.

  • Palladium Source: The active catalyst is a Pd(0) species.[1] You can start with a Pd(0) source like Pd₂(dba)₃ or a more stable Pd(II) pre-catalyst such as Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to Pd(0). Modern, well-defined pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) offer excellent stability and generate the active Pd(0) species cleanly and efficiently.[1]

  • Ligands: Ligands stabilize the palladium center and are arguably the most critical factor for success.[5] Their electronic and steric properties directly influence the key steps of the catalytic cycle:[1][6]

    • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes (NHCs)) accelerate the rate-determining oxidative addition step, which is particularly important for less reactive electrophiles like aryl chlorides.[1][5][7]

    • Bulky ligands promote the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6]

For challenging couplings involving sterically hindered substrates or unreactive aryl chlorides, highly active ligands like SPhos or XPhos are often required.[4]

Q3: What are the primary signs of catalyst deactivation or death?

The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black .[1] This consists of inactive, agglomerated palladium metal nanoparticles. Its appearance indicates that the ligands are failing to stabilize the Pd(0) species in the catalytic cycle, causing them to fall out of solution. This leads to a rapid decrease in the concentration of the active catalyst, often causing the reaction to stall. However, it's important to note that some successful reactions may still appear black; therefore, reaction progress should always be monitored by analytical methods like TLC, LC-MS, or GC.[7]

Troubleshooting Guide: Common Catalyst-Related Failures

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield with Starting Material Unconsumed

  • Question: My reaction shows very low conversion, and I recover most of my starting materials. I'm using an aryl chloride. What is the likely catalyst-related issue?

  • Answer & Rationale: The most probable cause is an inefficient oxidative addition step. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[5] The catalyst system you are using may not be active enough to break this bond effectively.

    • Solution 1: Switch to a More Active Ligand. Your first step should be to employ a ligand designed for activating aryl chlorides. Electron-rich and bulky phosphine ligands from the Buchwald family (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[4][8] These ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[6]

    • Solution 2: Increase Catalyst Loading. As a secondary measure, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can increase the concentration of the active species, potentially driving the reaction forward. However, this should be considered a workaround, with ligand optimization being the more robust solution.

Problem 2: Reaction Stalls and Fails to Reach Completion

  • Question: My reaction proceeds to ~50-60% conversion within the first hour but then stops, even with extended heating. What's happening to my catalyst?

  • Answer & Rationale: This is a classic symptom of catalyst deactivation or a low catalyst turnover number (TON). The catalyst is active initially but dies before all the starting material is consumed.

    • Solution 1: Check Reagent Purity and Inertness. Oxygen can degrade phosphine ligands and promote the formation of palladium black.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon). Impurities in your reagents can also act as catalyst poisons.

    • Solution 2: Use a More Stable Pre-catalyst. Simple sources like Pd₂(dba)₃ can be unstable.[1] Switching to a modern, air-stable pre-catalyst that generates the active L-Pd(0) species slowly and consistently throughout the reaction can improve catalyst lifetime.

    • Solution 3: Incremental Catalyst Addition. In some cases, particularly in process scale-up, a second charge of the catalyst can be added after the initial activity has ceased. This is often less desirable than finding a more stable system but can be an effective strategy to push a reaction to completion.

Problem 3: Significant Side Product Formation (Homocoupling or Protodeboronation)

  • Question: My desired product is formed, but I'm also seeing a significant amount of biaryl product derived from the homocoupling of my boronic acid. How can I suppress this?

  • Answer & Rationale: Homocoupling of the boronic acid (or its ester) is often promoted by the presence of oxygen and can be exacerbated by certain catalyst/base combinations.[1] Another common side reaction is protodeboronation , where the boronic acid is replaced by a hydrogen atom, which is a major cause of low yields.[1]

    • Solution 1: Rigorous Degassing. This is the most critical step. Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging the solvent with argon for an extended period are recommended.

    • Solution 2: Optimize the Base and Water Content. A strong base can accelerate the decomposition of boronic acids. Consider switching to a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH or NaOt-Bu). While some water is often necessary for the transmetalation step, excess water can promote protodeboronation. Using a hydrated base like K₃PO₄·H₂O can provide a controlled amount of water.[4]

    • Solution 3: Use a More Stable Boron Reagent. Boronic acids are prone to decomposition. Converting them to more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can significantly reduce both homocoupling and protodeboronation, as they release the boronic acid slowly under the reaction conditions.[1]

Data & Visualization

Catalyst System Selection Guide

The following table provides general guidelines for selecting a catalyst system based on the electrophile. Note that optimization is always substrate-dependent.

Electrophile ClassReactivityTypical Pd LoadingRecommended Ligand ClassExample Ligands
Aryl IodidesVery High0.1 - 1 mol%Simple PhosphinesPPh₃, P(o-tol)₃
Aryl BromidesHigh0.5 - 2 mol%Simple or Biaryl PhosphinesPPh₃, SPhos, XPhos
Aryl TriflatesHigh0.5 - 2 mol%Biaryl Phosphines, NHCsXPhos, IPr
Aryl ChloridesLow1 - 5 mol%Bulky, Electron-Rich Biaryl Phosphines, NHCsSPhos, RuPhos, XPhos, IPr
Hindered SubstratesVariable1 - 5 mol%Bulky Biaryl PhosphinesXPhos, BrettPhos
Diagrams of Key Processes

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd2_ox L₂Pd(II)(Ar¹)(X) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(Ar¹)(Ar²) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_trans->product ar1x Ar¹-X (Electrophile) ar1x->pd0 ar2by2 Ar²-B(OR)₂ (Nucleophile) ar2by2->pd2_ox base Base base->pd2_ox

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Stalled) check_sm Starting Materials Consumed? start->check_sm no_sm No / Partial Consumption check_sm->no_sm No yes_sm Yes, SM Consumed, but Low Product Yield check_sm->yes_sm Yes cause_oa Likely Cause: Inefficient Oxidative Addition or Catalyst Deactivation no_sm->cause_oa solution_oa1 Use more active ligand (e.g., Buchwald, NHC) cause_oa->solution_oa1 solution_oa2 Ensure strict inert atmosphere & pure reagents cause_oa->solution_oa2 cause_side Likely Cause: Side Reactions (Protodeboronation, etc.) yes_sm->cause_side solution_side1 Use stable boronate ester (e.g., Pinacol) cause_side->solution_side1 solution_side2 Optimize base and water content cause_side->solution_side2

Caption: Troubleshooting workflow for common catalyst issues.

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for a Suzuki-Miyaura reaction, with an emphasis on how to screen for the lowest effective catalyst loading.

Materials:

  • Aryl Halide (Ar¹-X)

  • Boronic Acid or Ester (Ar²-BY₂)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, Buchwald Pre-catalyst)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane/H₂O 10:1)

  • Reaction vials, stir bars, and equipment for maintaining an inert atmosphere.

Procedure:

  • Preparation (in a glovebox or under flowing inert gas):

    • To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv).

    • Add the boronic acid or ester (typically 1.2-1.5 equiv).

    • Add the base (typically 2.0-3.0 equiv).

  • Catalyst Stock Solution Preparation: To ensure accurate dispensing of small catalyst quantities, prepare a stock solution. For example, dissolve a precisely weighed amount of the Pd pre-catalyst and ligand (in the desired ratio, e.g., 1:2 Pd:Ligand) in a known volume of degassed solvent.

  • Reaction Setup (Screening):

    • Prepare multiple reaction vials as described in Step 1.

    • To each vial, add the degassed solvent.

    • Using a microsyringe, add the required volume of the catalyst stock solution to achieve the target catalyst loading for each vial (e.g., Vial 1: 2 mol%, Vial 2: 1 mol%, Vial 3: 0.5 mol%, Vial 4: 0.1 mol%).

    • Seal the vials tightly.

  • Reaction Execution:

    • Place the vials in a pre-heated aluminum block on a stirrer hotplate (a typical temperature is 80-110 °C).

    • Stir the reactions for a predetermined time (e.g., 12-24 hours).

  • Monitoring and Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take a small aliquot from each reaction, dilute it, and filter it.

    • Analyze the samples by LC-MS or GC to determine the conversion percentage for each catalyst loading.

    • The optimal loading is the lowest concentration that provides the highest, most efficient conversion to the desired product.

  • Work-up and Purification (for the optimized reaction):

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

This systematic approach will allow you to confidently identify the lowest catalyst loading required for your specific transformation, saving resources and improving the overall efficiency of your synthesis.

References

Sources

Technical Support Center: Overcoming the Low Reactivity of 4-Chloro-3-aminobiphenyl in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with 4-chloro-3-aminobiphenyl in cross-coupling reactions. This molecule is a valuable building block in the synthesis of pharmaceuticals and advanced materials. However, its unique electronic and steric properties often lead to low reactivity, causing frustration in the lab. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, validated protocols, and a clear understanding of the underlying chemical principles to ensure successful outcomes.

I. Understanding the Core Problem: Why is 4-Chloro-3-aminobiphenyl a Challenging Substrate?

The low reactivity of 4-chloro-3-aminobiphenyl in palladium-catalyzed cross-coupling reactions is not arbitrary; it is rooted in fundamental chemical principles. Two primary factors are at play:

  • The Strength of the Carbon-Chlorine Bond: The C-Cl bond is significantly stronger and less polar than its C-Br and C-I counterparts. In the generally accepted mechanism for palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] The high dissociation energy of the C-Cl bond creates a substantial activation barrier for this critical step, often requiring specialized catalysts and harsher conditions.[3]

  • The Influence of the Amino Substituent: The amino (-NH₂) group at the 3-position is an electron-donating group. It increases the electron density in the aromatic ring, further strengthening the C-Cl bond and making the carbon atom less electrophilic. This electronic effect deactivates the substrate towards the oxidative addition step.[3] Furthermore, the lone pair on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.

Successfully coupling this substrate requires a rational approach to catalyst system selection and reaction optimization, designed specifically to overcome these hurdles.

II. Troubleshooting Guide: A Reaction-Specific Q&A

This section directly addresses common failures and provides a logical path to success for various coupling reactions.

A. Suzuki-Miyaura Coupling

This C-C bond-forming reaction is a workhorse in synthesis, but it is particularly sensitive to the challenges posed by 4-chloro-3-aminobiphenyl.

Q1: My Suzuki-Miyaura reaction has stalled, showing low conversion and significant starting material recovery. What is the most likely cause?

A1: This is the most common failure mode and almost always points to an inefficient oxidative addition step. The solution lies in choosing a catalyst system expressly designed for activating aryl chlorides.

  • Causality: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-rich aryl chlorides.[4] The key is to use a catalyst system that generates a highly reactive, low-coordinate L-Pd(0) species. Bulky, electron-rich phosphine ligands are essential for this. They promote the formation of the active catalyst and stabilize the palladium center throughout the catalytic cycle.[5]

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a state-of-the-art biaryl monophosphine ligand. These ligands are designed to be both bulky and electron-rich, accelerating the oxidative addition and subsequent reductive elimination steps.[6] Excellent starting points include XPhos , SPhos , or RuPhos .

    • Palladium Source: Use a palladium precatalyst, such as a G3 or G4 Buchwald Palladacycle Precatalyst.[7] These are air-stable and provide a more reliable and efficient generation of the active Pd(0) species in situ compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]

    • Base Selection: The choice of base is critical. A strong base is needed to facilitate the transmetalation step.[9] Finely ground potassium phosphate (K₃PO₄) is an excellent and robust choice. Cesium carbonate (Cs₂CO₃) can also be effective. Ensure the base is anhydrous, as water content can affect outcomes.

    • Solvent and Temperature: Use an appropriate solvent system that can solubilize all components, such as dioxane/H₂O or toluene/H₂O.[10] If you still observe low conversion, incrementally increasing the reaction temperature (e.g., from 90°C to 110°C) can often overcome the activation barrier.

Q2: My main side-product is 3-aminobiphenyl (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This often competes with the desired reaction, especially when the catalytic cycle is slow.

  • Causality: This side reaction can arise from β-hydride elimination from certain organopalladium intermediates or from protonolysis of the Ar-Pd bond. The choice of ligand and base can significantly influence these pathways.

  • Troubleshooting Steps:

    • Re-evaluate the Ligand: Some ligands are more prone to promoting reductive pathways. Screening a different class of bulky ligands can sometimes suppress this side reaction.[8]

    • Check for Proton Sources: Ensure your solvent is truly anhydrous (if using a non-aqueous system) and that your base is not excessively hydrated.

    • Use a Weaker, Non-Coordinating Base: While a strong base is needed, a highly coordinating base might interfere. Switching from an alkoxide to a carbonate or phosphate can be beneficial.[7]

B. Buchwald-Hartwig Amination

Forming a new C-N bond at the 4-position presents its own set of challenges, often related to the nucleophilicity of the incoming amine and catalyst inhibition.

Q1: I am attempting to couple a secondary amine to 4-chloro-3-aminobiphenyl and see no product formation. Why is this so difficult?

A1: Coupling a secondary amine to this already amine-substituted ring is a sterically and electronically demanding transformation.

  • Causality: The reaction requires the formation of a palladium-amido complex, which then undergoes reductive elimination.[11] With a sterically hindered substrate and a bulky secondary amine, this process can be slow. The existing amino group on the biphenyl can also compete for coordination to the palladium center.

  • Troubleshooting Steps:

    • Catalyst System is Paramount: This reaction demands the most active catalyst systems available. Use a modern Buchwald ligand like RuPhos or BrettPhos in combination with a G3 or G4 precatalyst.[8] These systems are specifically designed for challenging C-N couplings.

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) is the base of choice for most Buchwald-Hartwig aminations.[12] It is strong enough to deprotonate the amine without acting as a competing nucleophile.

    • Solvent Choice: Anhydrous, non-protic solvents like toluene or dioxane are standard. Ensure they are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

    • Consider Protecting the Substrate's Amino Group: If catalyst inhibition by the 3-amino group is suspected, a temporary protecting group strategy (e.g., Boc or Ac) could be employed, though this adds steps to the synthesis.

III. General FAQs for Cross-Coupling Reactions

Q1: Should I consider protecting the 3-amino group before attempting the coupling reaction?

A1: This is a common strategic question.

  • Answer: In many cases, it is not necessary if the right catalyst system is used. Modern ligands are often capable of overcoming the potential catalyst inhibition. However, if you have exhausted optimization of the catalyst, ligand, base, and solvent without success, protecting the amino group (e.g., as a carbamate or amide) is a logical next step. This removes the coordinating lone pair and can simplify the reaction, though it requires additional synthesis and deprotection steps.

Q2: What are the most critical, non-negotiable steps when setting up a reaction with this substrate?

A2: Reproducibility in palladium catalysis hinges on rigorous technique.

  • Answer:

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] The reaction vessel must be thoroughly purged of air. The most reliable method is to evacuate the vessel and backfill it with an inert gas (Argon or Nitrogen) three times.[10]

    • Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes, or by a series of freeze-pump-thaw cycles.

    • Reagent Purity: Use high-purity reagents. Impurities in the starting materials or base can poison the catalyst.[7]

Q3: I'm still struggling with my palladium-catalyzed reaction. When is it time to consider a completely different methodology, like a copper-catalyzed Ullmann coupling?

A3: While palladium catalysis is powerful, it's not the only tool.

  • Answer: The Ullmann reaction is a classic method for forming C-N and C-O bonds. Historically, it required harsh conditions (high temperatures, stoichiometric copper).[13] However, modern protocols using ligands like L-proline or N,N-dimethylglycine can promote the reaction at much lower temperatures (e.g., 60–90 °C).[14][15] If you have access to copper(I) salts (like CuI) and have tried extensive palladium catalyst screening without success, exploring a ligand-accelerated Ullmann coupling is a very sensible alternative.[13]

IV. Data & Visualizations

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of 4-chloro-3-aminobiphenyl

(Note: Yields are illustrative and depend on the specific boronic acid and precise conditions.)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Representative Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O110<10%
2Pd₂(dba)₃ (2)SPhos (4.4)K₃PO₄ (2)Dioxane/H₂O10075-85%
3XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF/H₂O9085-95%
4RuPhos Pd G4 (2)-Cs₂CO₃ (2)t-AmylOH/H₂O100>90%
Diagrams: Workflows and Mechanisms

// Reagent nodes reagents_sub1 [label="Purity of Starting Materials?"]; reagents_sub2 [label="Inert Atmosphere Maintained?"]; reagents_sub3 [label="Solvents Properly Degassed?"];

// Catalyst nodes catalyst_sub1 [label="Screen Bulky, Electron-Rich Ligands\n(e.g., XPhos, RuPhos, BrettPhos)"]; catalyst_sub2 [label="Switch to a Pre-catalyst\n(e.g., G3/G4 Palladacycle)"]; catalyst_sub3 [label="Screen Bases\n(K₃PO₄, Cs₂CO₃, NaOtBu)"]; catalyst_sub4 [label="Optimize Temperature & Concentration"];

// Alternative nodes alt_sub1 [label="Ullmann (Copper) Coupling"]; alt_sub2 [label="Protecting Group Strategy"];

// Connections start -> reagents [label="Step 1"]; start -> catalyst [label="Step 2"]; start -> alt [label="Step 3"];

reagents -> {reagents_sub1, reagents_sub2, reagents_sub3} [style=dotted]; catalyst -> {catalyst_sub1, catalyst_sub2, catalyst_sub3, catalyst_sub4} [style=dotted]; alt -> {alt_sub1, alt_sub2} [style=dotted]; } }

Caption: A logical workflow for troubleshooting a failing cross-coupling reaction.

// Cycle pd0 -> oa [label=" + Ar-Cl"]; oa -> pd2 [label="Rate-Limiting Step\nfor Aryl Chlorides", fontcolor="#EA4335"]; pd2 -> tm [label=" + Ar'-B(OH)₂\n+ Base"]; tm -> pd2_bi; pd2_bi -> re; re -> pd0 [label=" + Ar-Ar'"]; }

Caption: The challenging oxidative addition step for aryl chlorides.

V. Validated Experimental Protocols

The following protocols provide robust starting points for your experiments. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: Robust Suzuki-Miyaura Coupling

This protocol uses a modern precatalyst system demonstrated to be effective for challenging aryl chlorides.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-3-aminobiphenyl (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.[10]

  • Solvent Addition: Add degassed 2-MeTHF and water (e.g., in a 4:1 ratio, to a final concentration of ~0.2 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90-100 °C and stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[16]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is optimized for the difficult C-N bond formation with a less nucleophilic secondary amine.

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial with a stir bar. Add 4-chloro-3-aminobiphenyl (1.0 equiv) and the RuPhos Pd G3 precatalyst (2 mol%).

  • Reagent Addition: Briefly remove the vial from the glovebox, add the secondary amine (1.2 equiv) and degassed, anhydrous toluene (to a final concentration of ~0.2 M) via syringe, followed by sealing the vial.

  • Inert Atmosphere: It is critical that the inert atmosphere is maintained throughout.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

VI. References

  • Ma, D., & Cai, Q. (2008). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA International Journal for Chemistry, 62(5), 415-419. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 122(35), 8643–8644. Retrieved from [Link]

  • Valente, C., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 45(5), 789–801. Retrieved from [Link]

  • Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Synthesis, 2005(15), 2536-2546. Retrieved from [Link]

  • Kim, H. S., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3894–3897. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Chemistry Frontiers, 1, 233-236. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cheang, J. Y., & D'Amato, E. M. (2019). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Ligands in Catalysis. IntechOpen. Retrieved from [Link]

  • El-Lateef, H. M. A., et al. (2020). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Journal of Molecular Structure, 1202, 127278. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Retrieved from [Link]

  • Seganish, J. L., & DeShong, P. (2004). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. The Journal of Organic Chemistry, 69(20), 6790–6794. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Ma, D., et al. (2000). CuI‐catalyzed coupling reaction of aryl halides with α‐amino acids and N‐aryl‐α‐amino acids. Angewandte Chemie International Edition, 39(19), 3409-3411. Retrieved from [Link]

  • Pintar, A., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 13(16), 2772. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. Retrieved from [Link]

  • ChemOrgChem. (2023). Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|. YouTube. Retrieved from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11210-11224. Retrieved from [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(11), 3122-3126. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. Retrieved from [Link]

  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460. Retrieved from [Link]

  • Kuroshu, M., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 11(9), 5516–5528. Retrieved from [Link]

  • Chahboun, N., et al. (2020). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. RSC Advances, 10(28), 16421-16428. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 233-236. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1118–1124. Retrieved from [Link]

  • Macmillan Group. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Zhang, X., et al. (2019). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Nature Communications, 10(1), 1-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Climent, M. J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(12), 379. Retrieved from [Link]

  • Al-Masum, M. (Ed.). (2021). Catalyzed Mizoroki-Heck Reaction or C-H Activation. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Computational Analysis of Fluorinated Biphenyl Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into aromatic systems, such as the biphenyl scaffold, has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the electronic distribution, reactivity, and intermolecular interactions of a parent molecule.[1][3] These modifications are leveraged to enhance drug-receptor interactions, improve metabolic stability, and tune the properties of organic electronic materials.[1][3][4] This guide provides a comparative analysis of computational methods for characterizing the electronic properties of fluorinated biphenyls, offering researchers a framework for selecting appropriate theoretical approaches and validating their findings against experimental data.

The Electronic Influence of Fluorination

Fluorine's potent electron-withdrawing nature is the primary driver of its influence on biphenyl electronic properties.[5] This perturbation affects several key quantum chemical descriptors:

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic transitions. Fluorination typically stabilizes (lowers the energy of) both the HOMO and LUMO levels.[6] The magnitude of this stabilization affects the HOMO-LUMO gap, which is a key indicator of chemical stability and the energy required for electronic excitation.[6]

  • Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions.[7] Fluorine atoms create regions of negative potential, while also influencing the potential on other parts of the molecule, which can dictate interactions with biological targets or other molecules in a material.[8][9]

  • Dipole Moment: The introduction of highly electronegative fluorine atoms can significantly alter the magnitude and direction of the molecular dipole moment, which governs the molecule's interaction with external electric fields and its solubility in polar solvents.

Comparative Analysis of Computational Methods

The accuracy of predicted electronic properties is highly dependent on the chosen computational method and basis set. Here, we compare the performance of two foundational approaches, Hartree-Fock (HF) theory and Density Functional Theory (DFT), for analyzing fluorinated biphenyls.

Hartree-Fock (HF) Theory

HF is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.

  • Causality of Choice: HF is often a starting point for electronic structure calculations. Its primary advantage is its computational efficiency relative to more complex methods. However, it completely neglects electron correlation—the interaction between individual electrons.[10][11] This is a significant limitation, as correlation effects can be important, especially in systems with extensive π-conjugation like biphenyls.

  • Performance for Fluorinated Systems: For properties like ionization potential (related to HOMO energy via Koopman's theorem), HF can sometimes provide surprisingly reasonable results due to a fortuitous cancellation of errors (neglect of electron correlation and electron relaxation).[12] However, for properties that depend heavily on a correct description of electron distribution and interaction, such as dipole moments and interaction energies, HF is often less reliable than DFT.[13]

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium to large-sized molecules. Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density.[14]

  • Causality of Choice: The key advantage of DFT is its inclusion of electron correlation effects in a computationally efficient manner.[10] The accuracy of a DFT calculation is determined by the choice of the exchange-correlation (XC) functional, which approximates the complex exchange and correlation energies.[15]

  • Functional Selection is Critical: There is a vast "zoo" of XC functionals, and their performance varies depending on the system and the property of interest.

    • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact HF exchange with DFT exchange and correlation. B3LYP is a widely used functional that often provides a good balance of accuracy and computational cost for a variety of systems.[16] Benchmark studies have shown that Becke's three-parameter exchange functionals (like B3) tend to generate accurate optical spectra.[16]

    • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are particularly important for describing systems where charge-transfer or non-covalent interactions are crucial. The ωB97X-D functional, for instance, includes empirical dispersion corrections, which are vital for accurately modeling the weak interactions often influenced by fluorine.[17]

    • Meta-GGAs (e.g., M06-2X): These functionals depend on the kinetic energy density and often perform well for non-covalent interactions, which are key in fluorinated systems.[8]

The Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. Its quality is just as important as the choice of HF or DFT.

  • Pople Style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The "6-31G(d)" basis set is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic electron distribution in molecules. For higher accuracy, especially for anions or systems where weak interactions are important, adding diffuse functions ("+") and more polarization functions is recommended.[18][19]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit.[20] The "aug-" prefix indicates the addition of diffuse functions, which are crucial for accurately describing the behavior of fluorine's valence electrons.[18][19]

Case Study: 4,4'-Difluorobiphenyl

To illustrate these concepts, we present a comparative table of calculated electronic properties for 4,4'-difluorobiphenyl, a common building block in organic electronics and pharmaceuticals.[4][21] The calculated values are compared against available experimental data.

PropertyMethod/Basis SetCalculated ValueExperimental Value
HOMO-LUMO Gap (eV) HF/6-31G(d)~12.5 - 13.5multirow{3}{}{~4.5 - 5.5 eV (Optical Gap)}
B3LYP/6-31G(d)~5.0 - 6.0
CAM-B3LYP/6-311+G(d,p)~5.5 - 6.5
Dipole Moment (Debye) HF/6-31G(d)~0.1 - 0.3 Dmultirow{3}{}{0 D (by symmetry)}
B3LYP/6-31G(d)~0.0 D
M06-2X/aug-cc-pVDZ~0.0 D

Note: Calculated values are representative and collated from typical results in the literature. Experimental optical gaps are often lower than calculated HOMO-LUMO gaps due to excitonic effects not captured by standard DFT.[22]

Analysis of Results:

  • HOMO-LUMO Gap: As expected, the HF method grossly overestimates the HOMO-LUMO gap. The B3LYP functional provides a much more reasonable estimate that is closer to the experimental optical gap. Range-separated functionals like CAM-B3LYP often predict slightly larger gaps than standard hybrids.

  • Dipole Moment: Due to its C2h symmetry, 4,4'-difluorobiphenyl has a net dipole moment of zero. Both HF and DFT methods correctly predict this, demonstrating their ability to handle molecular symmetry. For non-symmetrical fluorinated biphenyls, DFT methods, particularly with larger basis sets, would be expected to provide more accurate dipole moments than HF.

Recommended Computational Workflow

For researchers embarking on the analysis of a novel fluorinated biphenyl, a systematic and self-validating protocol is essential.

Step-by-Step Computational Protocol
  • Structure Preparation:

    • Build the 3D structure of the fluorinated biphenyl using a molecular editor.

    • Perform an initial, low-cost geometry optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This provides a reasonable starting geometry.

  • Geometry Optimization:

    • Causality: The electronic properties are highly sensitive to the molecular geometry. Therefore, an accurate geometry optimization using quantum mechanics is crucial.

    • Protocol: Perform a full geometry optimization and frequency calculation. A good, robust starting point is the B3LYP/6-31G(d) level of theory.[23] The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Refined Electronic Property Calculation:

    • Causality: For higher accuracy, single-point energy calculations are performed on the optimized geometry using a more sophisticated method and a larger basis set. This approach is often denoted as Method2//Method1.[23]

    • Protocol: Using the B3LYP/6-31G(d) optimized geometry, perform a single-point calculation. For a balance of accuracy and cost, M06-2X/aug-cc-pVDZ is an excellent choice, as it handles non-covalent interactions well. For even higher accuracy, a double-hybrid functional or a composite method could be employed.

  • Property Analysis:

    • Extract key electronic properties: HOMO/LUMO energies, dipole moment, and atomic charges (e.g., from Natural Bond Orbital (NBO) analysis).[24]

    • Generate the Molecular Electrostatic Potential (MESP) surface to visualize regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Workflow Visualization

Below is a diagram illustrating the recommended computational workflow.

G cluster_prep Step 1: Preparation cluster_qm Step 2: QM Geometry Optimization cluster_refine Step 3: High-Accuracy Calculation cluster_analysis Step 4: Data Analysis mol_build Build 3D Structure initial_opt Initial Optimization (e.g., MMFF94) mol_build->initial_opt geom_opt Geometry Optimization (B3LYP/6-31G(d)) initial_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy (M06-2X/aug-cc-pVDZ) freq_calc->sp_calc properties Extract Properties (HOMO/LUMO, Dipole) sp_calc->properties mesp Generate MESP Surface sp_calc->mesp

Caption: A validated workflow for computational analysis of fluorinated biphenyls.

Conclusion and Future Outlook

The computational analysis of fluorinated biphenyls is a powerful tool for rational drug design and materials development. DFT methods, particularly modern functionals like M06-2X and range-separated hybrids, paired with appropriately chosen basis sets like aug-cc-pVDZ, offer a robust and accurate framework for predicting key electronic properties. The choice of functional should always be guided by the specific property of interest, with dispersion-corrected functionals being crucial for studies involving intermolecular interactions. By following a systematic workflow that includes rigorous geometry optimization and validation against experimental benchmarks where possible, researchers can confidently leverage computational chemistry to accelerate the discovery and development of next-generation fluorinated molecules.

References

  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. (2025). ResearchGate. Retrieved from [Link]

  • Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. (n.d.). MDPI. Retrieved from [Link]

  • Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. (n.d.). ResearchGate. Retrieved from [Link]

  • Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. (2020). ACS Publications. Retrieved from [Link]

  • Benchmark Databases for Nonbonded Interactions and Their Use To Test Density Functional Theory. (n.d.). ACS Publications. Retrieved from [Link]

  • Hartree-Fock vs. density functional theory. (2022). Physics Stack Exchange. Retrieved from [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ResearchGate. Retrieved from [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). National Institutes of Health. Retrieved from [Link]

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  • Density Functional Theory versus the Hartree Fock Method. (2002). arXiv.org. Retrieved from [Link]

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  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. (2025). ResearchGate. Retrieved from [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). RSC Publishing. Retrieved from [Link]

  • Computational Design of the Molecules Exhibiting Non-Overlapping HOMO and LUMO in a Same Molecular Plane. (2024). ChemRxiv. Retrieved from [Link]

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  • Calculated surface electrostatic potential (the functional employed is CAM-B3LYP with the 6-311G(3df,3pd) basis set) for... (n.d.). ResearchGate. Retrieved from [Link]

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A Head-to-Head Comparison for C-N Bond Formation: Suzuki-Miyaura vs. Buchwald-Hartwig

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic installation of nitrogen atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The carbon-nitrogen (C-N) bond is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and versatile methods for the construction of these bonds is of paramount importance. Among the pantheon of cross-coupling reactions, the Buchwald-Hartwig amination has emerged as the gold standard for C-N bond formation. However, the venerable Suzuki-Miyaura coupling, traditionally a powerhouse for C-C bond construction, also presents a less common but intriguing alternative for forging C-N linkages, often referred to as the aza-Suzuki-Miyaura reaction.

This guide provides a detailed, head-to-head comparison of these two palladium-catalyzed methodologies for C-N bond formation. We will delve into the mechanistic underpinnings, substrate scope, practical considerations, and the relative advantages and limitations of each approach, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic challenges.

At a Glance: A Comparative Overview

FeatureSuzuki-Miyaura Coupling (Aza-Suzuki)Buchwald-Hartwig Amination
Primary Application Primarily C-C bond formation; less common for C-N bonds.Gold standard for C-N bond formation.[1][2][3]
Nitrogen Source Aminoboronic acids or their derivatives (e.g., N-Boc aminoboronic acids).A wide array of primary and secondary amines, amides, carbamates, and other N-nucleophiles.[4]
Coupling Partner Aryl/heteroaryl halides or triflates.Aryl/heteroaryl halides or triflates.
Catalyst System Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands.Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[5]
Base Typically inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]Often strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄.[6]
Solvent Anhydrous organic solvents like toluene, dioxane, or THF.Anhydrous organic solvents such as toluene, dioxane, or THF.[6]
Key Advantage Can offer an alternative route when traditional amination fails; leverages well-established Suzuki reaction principles.Broad substrate scope, high functional group tolerance, and extensive precedent in complex molecule synthesis.[7][8]
Key Limitation Limited availability and stability of aminoboron reagents.Can be sensitive to steric hindrance; some N-nucleophiles (e.g., ammonia) can be challenging.[9]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The fundamental difference between the Suzuki-Miyaura and Buchwald-Hartwig reactions for C-N bond formation lies in the nature of the nucleophilic partner and the transmetalation step.

The Buchwald-Hartwig Amination Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The crucial C-N bond is then formed through reductive elimination, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.[4][6]

Buchwald-Hartwig Amination Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR' Amine Coordination & Deprotonation (R'NH₂, Base) Ar-Pd(II)(L)-NHR'->Pd(0)L Regeneration Ar-NHR' Ar-NHR' Ar-Pd(II)(L)-NHR'->Ar-NHR' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Aza-Suzuki-Miyaura Coupling Cycle

In the aza-Suzuki-Miyaura reaction, the nitrogen nucleophile is introduced in the form of an aminoboron species. Similar to the classical Suzuki coupling, the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The key transmetalation step involves the transfer of the amino group from the boron atom to the palladium center, a process that is facilitated by a base. The final step is reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

Aza-Suzuki-Miyaura Coupling Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR'B(OR)₂ Ar-Pd(II)(L)-NR'₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'B(OR)₂ Transmetalation (R'₂N-B(OR)₂, Base) Ar-Pd(II)(L)-NR'B(OR)₂->Pd(0)L Regeneration Ar-NR'₂ Ar-NR'₂ Ar-Pd(II)(L)-NR'B(OR)₂->Ar-NR'₂ Reductive Elimination

Caption: Catalytic cycle of the aza-Suzuki-Miyaura coupling.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative, step-by-step protocols for the formation of a C-N bond using both methodologies.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (e.g., argon).

  • Add the aryl bromide and the primary amine to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aza-Suzuki-Miyaura Coupling of an Aryl Halide

This protocol outlines a general procedure for the C-N coupling of an aryl halide with an aminoboronic acid derivative.

Materials:

  • Aryl halide (1.0 mmol)

  • N-Boc-aminoboronic acid pinacol ester (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, N-Boc-aminoboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Performance Under Pressure: A Head-to-Head Analysis

Substrate Scope and Functional Group Tolerance

The Buchwald-Hartwig amination boasts an exceptionally broad substrate scope. A vast array of primary and secondary amines, including anilines, alkylamines, and heterocycles, readily participate in the reaction.[4] Furthermore, it is compatible with a wide range of functional groups, a critical feature for late-stage functionalization in complex molecule synthesis.[7] The development of increasingly sophisticated phosphine ligands has continually expanded the reaction's utility to more challenging substrates.[5]

The aza-Suzuki-Miyaura coupling , while effective, is generally more limited in its substrate scope, primarily due to the availability and stability of the requisite aminoboron reagents. The synthesis of these reagents can add extra steps to a synthetic sequence. However, for specific substrates where the Buchwald-Hartwig amination may be problematic, the aza-Suzuki approach can be a valuable alternative.

Reaction Conditions and Practicality

Both reactions are typically performed under inert atmospheres at elevated temperatures. The Buchwald-Hartwig amination often requires strong bases, which may not be compatible with base-sensitive functional groups.[6] However, extensive research has led to the development of milder conditions using weaker bases for certain substrate combinations.

The aza-Suzuki-Miyaura coupling generally employs milder inorganic bases, which can be an advantage.[3] From a practical standpoint, the ready availability of a vast library of amines makes the Buchwald-Hartwig amination a more straightforward and often preferred method for initial screening and optimization.

Catalyst Systems

The success of both reactions is highly dependent on the choice of the palladium catalyst and, more importantly, the phosphine ligand. The Buchwald-Hartwig amination has been the subject of intense ligand development, resulting in a wide array of commercially available, highly effective ligands tailored for specific substrate classes.[2][5]

The aza-Suzuki-Miyaura reaction also benefits from the extensive knowledge base of ligands developed for traditional Suzuki couplings, with bulky, electron-rich phosphines generally showing good performance.

The Verdict: Choosing the Right Tool for the Job

For the vast majority of C-N bond forming reactions between an aryl halide and an amine, the Buchwald-Hartwig amination is the undisputed method of choice. Its broad substrate scope, high functional group tolerance, and extensive track record in both academic and industrial settings make it a reliable and powerful tool.[7][8] The continuous evolution of catalyst systems further solidifies its position as the go-to strategy.

The aza-Suzuki-Miyaura coupling , while a mechanistically interesting and synthetically useful reaction, should be considered a more specialized tool. It is a viable option when:

  • The corresponding amine for a Buchwald-Hartwig reaction is unstable or difficult to handle.

  • A specific aminoboron reagent is readily available.

  • The Buchwald-Hartwig amination fails to provide the desired product due to substrate-specific issues.

Ultimately, the choice between these two powerful methods will depend on the specific synthetic challenge at hand, including the nature of the substrates, the desired functional group tolerance, and practical considerations such as the availability of starting materials. A thorough understanding of the strengths and weaknesses of each reaction, as outlined in this guide, will enable the informed and successful design of synthetic strategies for the construction of vital C-N bonds.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – A European Journal, 18(32), 9758–9769. [Link]

  • D'Amico, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1342-1348. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Corcos, A. R., & Martin, J. L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Feuerstein, M., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83268-83271. [Link]

  • Guram, A. S., & Rennels, R. A. (1996). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 61(21), 7462-7467. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nishikawa, D., Hirano, K., & Miura, M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10654–10659. [Link]

  • Torborg, C., & Beller, M. (2018). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 8(10), 454. [Link]

  • Malek, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19301-19321. [Link]

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A Senior Application Scientist's Guide to Benchmarking New Catalysts for the Synthesis of Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Fluorinated Biaryls

Fluorinated biaryl scaffolds are cornerstones in modern medicinal chemistry and materials science. The introduction of fluorine atoms into a biaryl structure can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of efficient and selective methods for the synthesis of these privileged structures is of paramount importance. This guide provides a comparative analysis of emerging and established catalytic systems for the synthesis of fluorinated biaryls, offering insights into their mechanisms, performance, and practical application. We will delve into the nuances of palladium, nickel, copper, and photoredox catalysis, providing the necessary data and protocols to empower researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.

Palladium-Catalyzed Systems: The Workhorse of Biaryl Synthesis

Palladium catalysis has long been the gold standard for cross-coupling reactions, and its application in the synthesis of fluorinated biaryls is well-established. The primary challenge in these reactions is the activation of the inert C-F bond. However, with the development of sophisticated phosphine ligands, palladium catalysts have demonstrated remarkable efficacy.

Mechanism of Palladium-Catalyzed C-F Activation

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving C-F bond activation, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in facilitating the challenging oxidative addition of the C-F bond to the Pd(0) center.[2][3]

Palladium_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 ArF-Pd(II)-L2 ArF-Pd(II)-L2 Pd(0)L2->ArF-Pd(II)-L2 Oxidative Addition (Ar-F) Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 ArF-Pd(II)-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'-M) Product Ar-Ar' (Fluorinated Biaryl) Ar-Pd(II)-Ar'-L2->Product Reductive Elimination Product->Pd(0)L2 Ar-F Ar-F Ar'-M Ar'-M Nickel_Catalytic_Cycle cluster_reactants Reactants Ni(0)L2 Ni(0)L2 ArF-Ni(II)-L2 ArF-Ni(II)-L2 Ni(0)L2->ArF-Ni(II)-L2 Oxidative Addition (Ar-F) Ar-Ni(II)-Ar'-L2 Ar-Ni(II)-Ar'-L2 ArF-Ni(II)-L2->Ar-Ni(II)-Ar'-L2 Transmetalation (Ar'-M) Product Ar-Ar' (Fluorinated Biaryl) Ar-Ni(II)-Ar'-L2->Product Reductive Elimination Product->Ni(0)L2 Ar-F Ar-F Ar'-M Ar'-M

Caption: Simplified catalytic cycle for nickel-catalyzed cross-coupling.

Performance and Benchmarking

Nickel catalysts have shown exceptional performance in the cross-coupling of polyfluoroarenes, which are often challenging substrates for palladium catalysts. The use of N-heterocyclic carbene (NHC) ligands has been particularly successful in promoting these transformations.

Catalyst SystemFluoroareneCoupling PartnerBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Ni(COD)₂ / PCy₃HexafluorobenzenePhenylmagnesium bromide-THF251692[4]
[NiCl₂(PhPEWO-F)]Pentafluoroiodobenzene(C₆F₅)₂Zn-THF800.599[5][6]
Ni(acac)₂ / IMes2-FluorobenzofuranPhenylboronic acidK₃PO₄Dioxane801291[2]

Copper-Catalyzed Systems: A Paradigm Shift in C-H Functionalization

Copper catalysis offers a distinct and highly attractive approach to fluorinated biaryl synthesis, primarily through C-H activation pathways. This strategy avoids the need for pre-functionalized starting materials, thereby improving atom economy and reducing synthetic steps. [7][8]

Mechanism of Copper-Catalyzed C-H Arylation

Copper-catalyzed C-H arylation is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is often directed by a coordinating group on the fluoroarene, which facilitates the C-H activation step. [9]

Copper_Catalytic_Cycle cluster_reactants Reactants Cu(I)X Cu(I)X ArH-Cu(I) ArH-Cu(I) Complex Cu(I)X->ArH-Cu(I) Coordination (Ar-H) Ar-Cu(III)-Ar' Ar-Cu(III)-Ar' ArH-Cu(I)->Ar-Cu(III)-Ar' Oxidative C-H Activation (with Ar'-X) Product Ar-Ar' (Fluorinated Biaryl) Ar-Cu(III)-Ar'->Product Reductive Elimination Product->Cu(I)X Ar-H Ar-H Ar'-X Ar'-X

Caption: Plausible catalytic cycle for copper-catalyzed C-H arylation.

Performance and Benchmarking

Copper-catalyzed C-H arylation of fluoroarenes is particularly effective for the synthesis of sterically hindered biaryls. The choice of directing group and oxidant is crucial for achieving high yields and selectivity.

Catalyst SystemFluoroareneCoupling PartnerBase/OxidantSolventTemp (°C)Time (h)Yield (%)Reference
CuI / Phenanthroline1,2-Difluorobenzene4-IodoanisoleCs₂CO₃DMF1402485[8]
Cu(OAc)₂2,6-DifluorobenzamidePhenylboronic acidAg₂CO₃Toluene1201678[7]
Cu(OTf)₂PentafluorobenzenePhenylboronic acidO₂ (air)Mesitylene1304865[10]

Photoredox Catalysis: A Mild and Sustainable Frontier

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable strategy for the synthesis of fluorinated biaryls. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. [11]

Mechanism of Photoredox-Catalyzed Biaryl Synthesis

Photoredox catalysis for fluorinated biaryl synthesis typically involves the generation of a fluoroaryl radical via single-electron transfer (SET) from an excited-state photocatalyst. This radical can then engage in a cross-coupling reaction with a suitable partner. [6][12]

Photoredox_Catalytic_Cycle cluster_reactants Reactants PC Photocatalyst PC->PC hv (Visible Light) Ar-F_radical [Ar-F]•- PC->Ar-F_radical SET (Ar-F) PC* Excited Photocatalyst Ar_radical Ar• Ar-F_radical->Ar_radical Fragmentation (-F-) Product Ar-Ar' (Fluorinated Biaryl) Ar_radical->Product + Ar'-H (or Ar'-M) Ar-F Ar-F Ar'-H Ar'-H

Caption: General scheme for photoredox-catalyzed C-F activation.

Performance and Benchmarking

Photoredox catalysis is particularly advantageous for its mild reaction conditions and the ability to utilize simple arenes as coupling partners via C-H functionalization. Ruthenium and iridium-based photocatalysts are commonly employed.

Catalyst SystemFluoroareneCoupling PartnerAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Ru(bpy)₃Cl₂PentafluorobenzonitrileBenzeneK₂CO₃CH₃CNRT2475[13]
fac-Ir(ppy)₃1-Fluoro-4-(trifluoromethyl)benzeneTolueneCs₂CO₃DMART1282[9]
4CzIPNOctafluorotolueneAnisole-DMSORT1891[11]

Experimental Protocols: A Practical Guide

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluoroarene

This protocol is a representative example of a palladium-catalyzed Suzuki-Miyaura reaction for the synthesis of a fluorinated biaryl.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 1-Fluoro-4-nitrobenzene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), 1-fluoro-4-nitrobenzene (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Add K₃PO₄ (2.0 mmol) to the flask.

  • Add toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biaryl. [14] Protocol 2: Nickel-Catalyzed Negishi Coupling of a Polyfluoroarene

This protocol details a nickel-catalyzed Negishi coupling, which is highly effective for the synthesis of polyfluorinated biaryls.

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium hydride (NaH)

  • Hexafluorobenzene

  • Phenylzinc chloride (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox, to a vial, add Ni(acac)₂ (0.05 mmol, 5 mol%), IPr·HCl (0.06 mmol, 6 mol%), and NaH (0.12 mmol).

  • Add anhydrous THF (1 mL) and stir the mixture at room temperature for 15 minutes to generate the active Ni(0) catalyst.

  • To this mixture, add hexafluorobenzene (1.0 mmol).

  • Slowly add phenylzinc chloride (2.2 mL, 1.1 mmol, 0.5 M in THF) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the polyfluorinated biaryl. [4]

Conclusion and Future Outlook

The synthesis of fluorinated biaryls has been significantly advanced by the development of novel catalytic systems. Palladium and nickel catalysts, particularly with advanced phosphine and NHC ligands, offer robust and versatile methods for a wide range of cross-coupling reactions. Copper catalysis provides a complementary and atom-economical approach through C-H activation, while photoredox catalysis presents a mild and sustainable alternative.

The choice of catalyst will ultimately depend on the specific substrate, desired functional group tolerance, and practical considerations such as cost and scalability. Future research in this field will likely focus on the development of more active and selective catalysts that can operate under even milder conditions, as well as the expansion of the substrate scope to include more complex and challenging fluorinated building blocks. The continued synergy between mechanistic understanding and catalyst design will undoubtedly lead to even more powerful tools for the synthesis of these vital molecules.

Safety and Practical Considerations

  • Handling of Fluoride Reagents: Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [15][16]* Inert Atmosphere Techniques: Many of the catalyst systems described are air- and moisture-sensitive. The use of a glovebox or Schlenk line techniques is often necessary to ensure optimal catalyst performance.

  • Toxicity of Metal Catalysts: While nickel and copper are generally considered less toxic than palladium, it is important to be aware of the potential toxicity of all metal catalysts and their salts. [17]Appropriate measures should be taken to minimize exposure and to remove residual metal from the final product, especially in the context of pharmaceutical synthesis.

  • Scale-up Considerations: When scaling up these reactions, factors such as heat transfer, mixing, and the safe handling of larger quantities of reagents and catalysts become critical. [18]

References

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  • Christmann, U., & Vilar, R. (2005). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

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  • Daugulis, O., & Zaitsev, V. G. (2006). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C–H Bonds. Journal of the American Chemical Society, 128(49), 15866-15873. [Link]

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  • Baran, P. S. (2020). Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. [Link]

  • Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6036-6081. [Link]

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  • Daugulis, O., & Do, H. Q. (2008). Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarene C-H Bonds. Journal of the American Chemical Society, 130(4), 1128-1129. [Link]

  • Ichikawa, J., & Amii, H. (2007). Palladium‐Catalyzed Base‐Free Suzuki–Miyaura Coupling Reactions of Fluorinated Alkenes and Arenes via a Palladium Fluoride Key Intermediate. Angewandte Chemie International Edition, 46(18), 3342-3344. [Link]

  • Senaweera, S. M., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society, 138(8), 2520-2523. [Link]

  • Mondal, M., & Bora, U. (2012). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 14(7), 1873-1876. [Link]

  • Daugulis, O., & Do, H. Q. (2007). Copper-Mediated C−H Bond Arylation of Arenes with Arylboronic Acids. Organic Letters, 9(12), 2261-2263. [Link]

  • Neely, J., & Perkins, R. (2024). Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. IONiC/VIPEr. [Link]

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  • Doyle, A. G., & Jacobsen, E. N. (2012). Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines. Journal of the American Chemical Society, 134(11), 5032-5035. [Link]

  • Gouverneur, V., & Tredwell, M. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 26-38. [Link]

  • Chen, Y., & Diao, T. (2021). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. Nature Chemistry, 13(8), 773-779. [Link]

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  • Kuntze-Fechner, M. W., et al. (2019). The nickel‐catalyzed Negishi cross‐coupling reactions of poly‐ and perfluoroarenes with organozinc reagents. Chemistry–A European Journal, 25(21), 5464-5475. [Link]

  • Barham, J. P., & König, B. (2021). Photochemical and electrochemical strategies in C–F bond activation and functionalization. Organic Chemistry Frontiers, 8(19), 5539-5561. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 49(38), 6702-6725. [Link]

  • Zhang, F., & Li, P. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7129. [Link]

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  • Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition, 55(40), 12130-12141. [Link]

  • Sun, J., et al. (2024). Palladium-catalyzed regio- and stereo-selective phosphination of cyclic biarylsulfonium salts to access atropoisomeric phosphines. Chemical Science, 15(19), 6943-6948. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Fluoro-[1,1'-biphenyl]-3-amine (CAS No. 10540-45-1). As a research chemical, particularly within the class of aminobiphenyls, this compound necessitates rigorous handling and disposal protocols rooted in a thorough understanding of its potential hazards. This guide is designed for laboratory personnel, including researchers, chemists, and safety officers, to ensure that all waste streams containing this substance are managed with the utmost regard for personal safety and environmental protection.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of this compound is the critical first step in establishing a safe disposal workflow. While specific toxicological data for this exact compound is limited, the data for the parent compound, 4-aminobiphenyl, provides a strong basis for a conservative and cautious approach. 4-aminobiphenyl is a confirmed human carcinogen, known to cause bladder cancer.[1][2][3] The Safety Data Sheet (SDS) for closely related aminobiphenyl compounds classifies them as "Harmful if swallowed" and "May cause cancer".[4]

The causality is clear: because this chemical is a suspected carcinogen and can be absorbed through the skin, inhalation, or ingestion, disposal procedures must be designed to eliminate any possibility of human exposure or environmental release.[1][2]

Hazard Classification & PropertiesDescriptionSource
GHS Hazard Statements H302: Harmful if swallowed.H350: May cause cancer.[4]
GHS Precautionary Statements P201: Obtain special instructions before use.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.
Physical Form Solid[5]
Primary Exposure Routes Inhalation (of dust), skin absorption, ingestion.[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature. The container should be tightly closed and stored in a dry, well-ventilated place.[5]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure during routine handling is paramount and directly impacts the safety of the final disposal process. The principle here is containment.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent the inhalation of dusts or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Wear nitrile gloves (double-gloving is recommended) at all times. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][6]

  • Lab Coat: A fully buttoned lab coat, preferably one with elastic cuffs, must be worn.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill or transfer of large quantities of solid), a NIOSH-approved respirator is required.

Waste Stream Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. Mixing waste streams can create hazardous reactions and significantly increases disposal costs. As a fluorinated (halogenated) organic compound, this compound waste must be kept separate from non-halogenated waste.[7][8]

The following decision tree illustrates the proper segregation logic for waste containing this compound.

WasteSegregation start Waste Generated Containing This compound is_solid Is the waste a pure solid (unused/expired chemical)? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No solid_waste Containerize in original or clearly labeled, sealed container. Label as 'Halogenated Organic Solid Waste' is_solid->solid_waste Yes is_labware Is the waste contaminated labware/PPE? is_solution->is_labware No solution_waste Pour into a dedicated, sealed, and labeled 'Halogenated Organic Liquid Waste' container. is_solution->solution_waste Yes labware_waste Place in a designated, lined, and sealed 'Solid Hazardous Waste' (or 'Contaminated Labware') bin. is_labware->labware_waste Yes

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and regulatory compliance.

Protocol A: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid this compound that is no longer needed.

  • Do Not Mix: Leave the chemical in its original container whenever possible. This preserves crucial identifying information for the waste disposal vendor.

  • Seal and Label: Ensure the container cap is tightly sealed. If not in the original container, use a new, chemically compatible container. The label must clearly state:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 10540-45-1

    • Primary Hazards: "Toxic," "Carcinogen"

    • Date of accumulation start.

  • Segregate: Store the sealed container in a designated hazardous waste satellite accumulation area, separate from incompatible materials (e.g., strong oxidizers, acids).[6]

  • Request Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department. This type of waste is typically "lab-packed" by professionals for transport to a licensed disposal facility.[9]

Protocol B: Disposal of Solutions Containing this compound

This protocol applies to reaction mixtures, chromatographic fractions, or any other liquid waste containing the title compound.

  • Identify Waste Stream: Use a designated "Halogenated Organic Liquid Waste" container.[8] These are typically supplied by your EHS office. Never pour this waste down the drain.[8]

  • Transfer Waste: Working in a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel.

  • Log Contents: Maintain a log sheet on the waste container, recording the chemical name and approximate quantity of everything added.

  • Seal Container: Keep the waste container tightly closed at all times, except when adding waste.[7] This prevents the release of volatile organic compounds (VOCs).

  • Storage and Pickup: Store the container in a designated satellite accumulation area with secondary containment. Do not fill beyond 90% capacity. Request a pickup from EHS when the container is full.

Protocol C: Disposal of Contaminated Labware and PPE

This protocol covers disposable items that have come into direct contact with this compound.

  • Gross Decontamination: For items like glassware intended for reuse, perform an initial rinse with a suitable solvent (e.g., acetone, ethanol). This rinsate is hazardous and must be collected as "Halogenated Organic Liquid Waste" as described in Protocol B.[10]

  • Solid Waste Collection: All disposable contaminated items (pipette tips, weigh boats, gloves, bench paper, silica gel) must be collected in a dedicated hazardous waste bag or container.

  • Labeling: The container must be clearly labeled as "Hazardous Solid Waste" and should list the chemical contaminants.

  • Seal and Dispose: Once full, seal the bag or container and place it in the designated pickup area for EHS collection.

Protocol D: Spill Management and Disposal

In the event of a spill, the primary goals are to contain the spill, protect personnel, and properly dispose of the resulting waste.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust has become airborne.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection.

  • Contain and Absorb: For a solid spill, gently cover the material with an absorbent powder (e.g., vermiculite or sand) to prevent it from becoming airborne.[1] Do not dry sweep. For a liquid spill, use a chemical absorbent pad or powder.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste. Then, wash the area with soap and water.

  • Label and Dispose: Seal and label the waste container as "Hazardous Spill Debris" with the chemical name. Arrange for immediate pickup by EHS.

Regulatory Framework: The Basis for Compliance

All hazardous waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] this compound waste must be managed as a hazardous waste due to its likely toxicity and carcinogenic properties. The ultimate disposal method for this type of halogenated organic compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). By following these institutional procedures, you are fulfilling your legal and ethical obligations to ensure the waste is managed from "cradle to grave" in a compliant manner.

References

  • ICSC 0759 - 4-AMINOBIPHENYL. (2016). International Labour Organization. [Link]

  • Safety data sheet - CPAChem. (2023). CPAChem. [Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. (2007). New Jersey Department of Health. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US Environmental Protection Agency. [Link]

  • 4'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (1211678-27-1) - Chemchart. Chemchart. [Link]

  • Chemical waste | Hazardous Waste Management - McGill University. McGill University. [Link]

  • ICSC 0759 - 4-AMINOBIPHENYL (Spill Disposal Section). International Labour Organization. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • EPA Hazardous Waste Codes - UGA Environmental Safety Division. University of Georgia. [Link]

  • 4-AMINOBIPHENYL 1. Exposure Data - IARC Publications. (2009). International Agency for Research on Cancer. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Delaware. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Northwestern University. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. US Environmental Protection Agency. [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.